Product packaging for Bicyclo[4.2.2]decan-7-one(Cat. No.:)

Bicyclo[4.2.2]decan-7-one

Cat. No.: B15217084
M. Wt: 152.23 g/mol
InChI Key: ASZNHMRCNSTUGU-UHFFFAOYSA-N
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Description

Bicyclo[4.2.2]decan-7-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B15217084 Bicyclo[4.2.2]decan-7-one

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[4.2.2]decan-7-one

InChI

InChI=1S/C10H16O/c11-10-7-8-3-1-2-4-9(10)6-5-8/h8-9H,1-7H2

InChI Key

ASZNHMRCNSTUGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)CC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.2]decan-7-one is a saturated bicyclic ketone with a unique bridged ring system. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental chemical properties, predicted spectroscopic characteristics, a plausible synthetic route, and potential biological activities based on analogous structures. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related bicyclic scaffolds in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Due to the scarcity of direct experimental data, some values are based on computational predictions and data from analogous saturated bicyclic ketones.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 38440-58-3[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
Appearance Predicted: Colorless liquid or low-melting solidInferred from similar bicyclic ketones
Melting Point Not available---
Boiling Point Not available---
Solubility Predicted: Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Sparingly soluble in water.Inferred from similar bicyclic ketones
Storage 2-8°C[1]

Synthesis

A plausible and cited method for the synthesis of this compound is via the ring expansion of Bicyclo[4.2.1]nonan-9-one using diazomethane. This reaction is a classic method for the one-carbon homologation of cyclic ketones.

Experimental Protocol: Ring Expansion of Bicyclo[4.2.1]nonan-9-one

Reaction Scheme:

G reactant Bicyclo[4.2.1]nonan-9-one product This compound reactant->product Ring Expansion reagent CH₂N₂ (Diazomethane) Et₂O, 0°C to rt G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC₅₀ value I->J

References

An In-Depth Technical Guide to the Core Structure of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the core structure of Bicyclo[4.2.2]decan-7-one, a bicyclic ketone with potential applications in organic synthesis and medicinal chemistry. While comprehensive experimental data remains elusive in publicly accessible literature, this document consolidates available information on its identity, potential synthetic routes, and predicted structural characteristics. The guide also outlines general experimental protocols for the synthesis and characterization of similar bicyclic ketones, offering a framework for researchers aiming to work with this compound.

Introduction

This compound is a saturated bicyclic ketone with the molecular formula C₁₀H₁₆O. Its rigid, three-dimensional structure, composed of a bridged cyclohexane ring fused with a cyclobutane ring, makes it an intriguing scaffold for the design of novel chemical entities. The bicyclo[4.2.2]decane framework is a recurring motif in natural products and has been explored for its potential in modulating biological pathways. Understanding the core structure of the 7-keto derivative is fundamental for its potential application in drug development and complex organic synthesis.

Chemical Identity:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 38440-58-3[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]

Core Structure and Stereochemistry

The structure of this compound consists of a ten-carbon bicyclic framework. The nomenclature "[4.2.2]" indicates that the two bridgehead carbons are connected by bridges of four, two, and two carbon atoms. The ketone functional group is located at position 7.

Due to the bridged nature of the ring system, this compound possesses a high degree of conformational rigidity. The cyclohexane ring is forced into a boat-like conformation, and the cyclobutane ring is puckered. This constrained geometry can have significant implications for the molecule's reactivity and its ability to interact with biological targets. The stereochemistry of the bridgehead carbons and the substituents on the rings would be critical for any potential biological activity.

Fig. 1: 2D representation of this compound's connectivity.

Synthesis and Experimental Protocols

  • Hydrogenation of a Bicyclic Trienone: One mentioned route involves the hydrogenation of a corresponding bicyclo[4.2.2]deca-2,4,9-trien-7-one. This suggests a multi-step synthesis starting from a more unsaturated precursor.

  • Ring Expansion of a Bicyclo[4.2.1]nonan-9-one: Another suggested method is the reaction of diazomethane with bicyclo[4.2.1]nonan-9-one. This would involve a ring expansion of the five-membered ring in the bicyclo[4.2.1] system.

Below are generalized experimental protocols for these types of transformations, which could be adapted for the synthesis of this compound.

General Protocol for Catalytic Hydrogenation of an Unsaturated Ketone

This protocol is a general guideline for the reduction of carbon-carbon double bonds in the presence of a ketone.

Materials:

  • Unsaturated bicyclic ketone precursor

  • Palladium on carbon (Pd/C, 5 or 10 wt. %)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve the unsaturated bicyclic ketone in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired saturated bicyclic ketone.

General Protocol for Diazomethane Ring Expansion of a Ketone

This protocol describes a general procedure for the one-carbon ring expansion of a cyclic ketone using diazomethane. Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Bicyclic ketone precursor (e.g., bicyclo[4.2.1]nonan-9-one)

  • Diazomethane solution in a suitable solvent (e.g., diethyl ether)

  • Lewis acid catalyst (optional, e.g., boron trifluoride etherate)

  • Anhydrous diethyl ether

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the bicyclic ketone in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether to the stirred ketone solution. A slight excess of diazomethane is typically used.

  • If the reaction is slow, a catalytic amount of a Lewis acid like boron trifluoride etherate can be added cautiously.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color of diazomethane disappears.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of ring-expanded ketones by column chromatography to isolate the desired this compound.

Spectroscopic and Structural Data

As of the latest literature search, no specific, publicly available spectroscopic or crystallographic data for this compound (CAS 38440-58-3) has been identified. For researchers who synthesize this compound, the following characterization methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the carbonyl group. 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for assigning the complex proton and carbon signals in this rigid bicyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹ for a saturated six-membered ring ketone.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (152.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₀H₁₆O.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the precise conformation of the bicyclic system.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the rigid bicyclic scaffold is of interest in medicinal chemistry. Such constrained structures can help in understanding the pharmacophore of a drug molecule by locking it into a specific conformation. Bicyclic ketones, in general, have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The introduction of various substituents onto the this compound core could lead to the discovery of novel bioactive compounds.

Drug_Development_Workflow Potential Drug Development Workflow A Synthesis of This compound B Structural Characterization (NMR, IR, MS, X-ray) A->B C Functionalization & Derivative Synthesis B->C D Biological Screening (e.g., anticancer, antimicrobial) C->D E Lead Optimization D->E Hit Identification F Preclinical Studies E->F

Fig. 2: A logical workflow for exploring the medicinal chemistry potential of this compound.

Conclusion

This compound represents an under-explored chemical entity with a structurally interesting and rigid core. While detailed experimental data is currently lacking in the public domain, this guide provides a starting point for researchers interested in its synthesis and characterization. The outlined general protocols and characterization strategies, combined with the compound's unique three-dimensional structure, offer a foundation for future investigations into its synthetic utility and potential as a scaffold in drug discovery. Further research is warranted to fully elucidate the properties and potential applications of this intriguing bicyclic ketone.

References

An In-depth Technical Guide to Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Bicyclo[4.2.2]decan-7-one, a bicyclic ketone of interest to researchers, scientists, and professionals in drug development. The document covers its IUPAC nomenclature, physicochemical properties, a proposed synthetic protocol, and its potential applications in medicinal chemistry.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound is determined by the nomenclature rules for bicyclic alkanes established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

CAS Number: 38440-58-3

Molecular Formula: C₁₀H₁₆O

Molecular Weight: 152.23 g/mol

The naming convention for bicyclic compounds involves identifying the bridgehead carbons, which are the two atoms common to both rings. The number of carbon atoms in each of the three paths connecting the bridgehead carbons is then counted. For this compound, these paths contain four, two, and two carbon atoms. These numbers are arranged in descending order within square brackets, followed by the name of the parent alkane corresponding to the total number of carbon atoms in the bicyclic system (decane for ten carbons). The position of the ketone functional group is indicated by the locant '7', and the suffix '-one' is added. The numbering of the bicyclic system starts at one bridgehead carbon and proceeds along the longest path to the second bridgehead, then continues along the next longest path, and finally along the shortest path.

Physicochemical and Spectroscopic Data

PropertyValue (Predicted/Known)
Physical State Solid (Predicted)
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 1.2-2.8 (complex multiplets)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 20-50 (CH₂, CH), 210-220 (C=O)
Infrared (IR) Predicted ν (cm⁻¹): ~1710 (C=O stretch)
Mass Spectrometry (EI) Predicted m/z: 152 (M⁺), characteristic fragmentation

Proposed Synthesis: Intramolecular [2+2] Photocycloaddition

A plausible and efficient method for the synthesis of the Bicyclo[4.2.2]decane framework is through an intramolecular [2+2] photocycloaddition of a cyclohexenone derivative. This photochemical reaction is a powerful tool for constructing strained four-membered rings.

Reaction Scheme:

3-(But-3-en-1-yl)cyclohex-2-en-1-one → this compound

Materials:

  • 3-(But-3-en-1-yl)cyclohex-2-en-1-one (precursor)

  • Acetonitrile (HPLC grade, degassed)

  • High-pressure mercury lamp (e.g., 450W Hanovia)

  • Pyrex filter

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation of the Precursor Solution: A solution of 3-(but-3-en-1-yl)cyclohex-2-en-1-one (1.0 g, 6.66 mmol) in degassed acetonitrile (500 mL) is prepared in a Pyrex reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes to prevent quenching of the excited state and potential side reactions.

  • Photochemical Reaction: The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is redissolved in a minimal amount of dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Relevance in Drug Discovery and Medicinal Chemistry

Bicyclic scaffolds, such as the Bicyclo[4.2.2]decane core, are of significant interest in medicinal chemistry. The rigid, three-dimensional structure of these frameworks can provide a unique conformational constraint on appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. While specific biological activities of this compound have not been extensively reported, related bicyclic structures have been explored for their potential as anticancer and antimicrobial agents. The introduction of the ketone functionality provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the proposed synthetic and characterization workflow for this compound and a general workflow for its potential application in a drug discovery context.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor 3-(But-3-en-1-yl)cyclohex-2-en-1-one Photocycloaddition Intramolecular [2+2] Photocycloaddition Precursor->Photocycloaddition Crude_Product Crude this compound Photocycloaddition->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: Synthetic and characterization workflow for this compound.

Drug_Discovery_Workflow Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., anticancer assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General drug discovery workflow utilizing the this compound scaffold.

An In-depth Technical Guide to Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bicyclo[4.2.2]decan-7-one, a bicyclic ketone of interest in synthetic chemistry and with potential applications in medicinal chemistry. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological relevance through the lens of related bicyclic structures.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₆OCHIRALEN
Molecular Weight 152.23 g/mol CHIRALEN
CAS Number 38440-58-3CHIRALEN

Experimental Protocols

Representative Synthesis: Photochemical [2+2] Cycloaddition

This protocol describes a plausible method for the synthesis of a bicyclo[4.2.0]octan-2-one, a structurally related compound, which can be adapted for the synthesis of this compound.

Materials:

  • Cyclohex-2-en-1-one

  • Ethylene

  • Dichloromethane (CH₂Cl₂)

  • High-pressure mercury lamp

  • Quartz immersion well photoreactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of cyclohex-2-en-1-one in dichloromethane is prepared in a quartz immersion well photoreactor.

  • The solution is cooled to -70°C using a suitable cooling bath.

  • Ethylene gas is bubbled through the cooled solution.

  • The solution is irradiated with a high-pressure mercury lamp while maintaining the low temperature and a continuous flow of ethylene.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the ethylene flow is stopped, and the reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure bicyclo[4.2.0]octan-2-one.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on structurally similar compounds, such as 7,9-diazabicyclo[4.2.2]decane derivatives, has shown affinity for the sigma-1 (σ₁) receptor[2]. The σ₁ receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders and cancer[2].

Derivatives of the 7,9-diazabicyclo[4.2.2]decane scaffold have demonstrated moderate inhibition of human tumor cell lines, including A-427 (lung cancer), 5637 (bladder cancer), and MCF-7 (breast cancer)[2]. This suggests that the bicyclo[4.2.2]decane framework could serve as a scaffold for the design of novel therapeutic agents.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a generalized signaling pathway that could be modulated by a ligand targeting the σ₁ receptor. This provides a conceptual framework for the potential mechanism of action of this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Sigma1_Receptor σ₁ Receptor Effector_Protein Effector Protein Sigma1_Receptor->Effector_Protein Modulates Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Effector_Protein->Downstream_Signaling Activates/ Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression Regulates Ligand This compound Derivative Ligand->Sigma1_Receptor Binds

Caption: Hypothetical signaling pathway modulated by a this compound derivative targeting the σ₁ receptor.

References

An In-depth Technical Guide to the Synthesis of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining Bicyclo[4.2.2]decan-7-one, a bridged bicyclic ketone of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, including reaction mechanisms, experimental protocols, and quantitative data, to facilitate its preparation in a laboratory setting.

Ring Expansion of Bicyclo[4.2.1]nonan-9-one

The most direct and high-yielding reported synthesis of this compound involves a one-carbon ring expansion of the readily accessible Bicyclo[4.2.1]nonan-9-one. This transformation is typically achieved using diazomethane.

Synthesis of the Precursor: Bicyclo[4.2.1]nonan-9-one

A common route to Bicyclo[4.2.1]nonan-9-one involves the reaction of 1,3-cyclohexadiene with dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine. The resulting dichlorinated bicyclic ketone is then reductively dechlorinated.

Experimental Protocol: Synthesis of Bicyclo[4.2.1]nonan-9-one

  • [2+2] Cycloaddition: To a solution of freshly distilled 1,3-cyclohexadiene (1.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of dichloroacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is added dropwise over 2 hours. The reaction mixture is stirred at 0 °C for an additional 4 hours and then allowed to warm to room temperature overnight. The resulting suspension is filtered, and the filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude dichlorobicyclo[4.2.1]nonanone intermediate.

  • Reductive Dechlorination: The crude dichlorobicyclo[4.2.1]nonanone is dissolved in a mixture of acetic acid and water. Zinc dust (5-10 equivalents) is added portion-wise, and the mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude Bicyclo[4.2.1]nonan-9-one is then purified by column chromatography on silica gel.

Ring Expansion to this compound

The one-carbon ring expansion is effected by reacting Bicyclo[4.2.1]nonan-9-one with diazomethane in an appropriate solvent. This reaction is reported to proceed in high yield.

Experimental Protocol: Synthesis of this compound

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • An ethereal solution of diazomethane is prepared from a suitable precursor (e.g., Diazald™) according to standard procedures.

  • To a solution of Bicyclo[4.2.1]nonan-9-one (1.0 equivalent) in anhydrous diethyl ether at 0 °C, the freshly prepared ethereal solution of diazomethane is added portion-wise with gentle stirring until the yellow color of diazomethane persists.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel to afford the final product, which has been reported with a yield of 95%.

Quantitative Data Summary

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
[2+2] Cycloaddition 1,3-CyclohexadieneDichloroacetyl chloride, TriethylamineDiethyl ether0 to RT18~70-80 (crude)
Reductive Dechlorination Dichlorobicyclo[4.2.1]nonanoneZinc, Acetic acidAcetic acid/WaterReflux4-6~60-70
Ring Expansion Bicyclo[4.2.1]nonan-9-oneDiazomethaneDiethyl ether0 to RT2-395

Reaction Pathway

Synthesis_Pathway_1 cluster_0 Precursor Synthesis cluster_1 Ring Expansion 1_3_Cyclohexadiene 1,3-Cyclohexadiene Dichlorobicyclo_ketone Dichlorobicyclo[4.2.1]nonanone 1_3_Cyclohexadiene->Dichlorobicyclo_ketone [2+2] Cycloaddition Dichloroacetyl_chloride Dichloroacetyl chloride, Et3N Dichloroacetyl_chloride->Dichlorobicyclo_ketone Bicyclo_nonanone Bicyclo[4.2.1]nonan-9-one Dichlorobicyclo_ketone->Bicyclo_nonanone Reductive Dechlorination Zinc_dust Zn, AcOH Zinc_dust->Bicyclo_nonanone Bicyclo_decanone This compound Bicyclo_nonanone->Bicyclo_decanone Ring Expansion Diazomethane Diazomethane Diazomethane->Bicyclo_decanone Synthesis_Pathway_2 Start Cyclohexenone Derivative (e.g., 4-allyl-2-cyclohexen-1-one) Irradiation UV Irradiation (λ > 300 nm) Start->Irradiation Cycloaddition Intramolecular [2+2] Photocycloaddition Irradiation->Cycloaddition Purification Purification (Column Chromatography) Cycloaddition->Purification Product This compound Purification->Product

The Bicyclo[4.2.2]decane Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.2]decane framework, a fascinating bridged carbocyclic system, has intrigued organic chemists for decades. Its unique three-dimensional structure and conformational rigidity have made it a valuable scaffold in medicinal chemistry and a target for innovative synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery, historical and modern synthetic routes, and applications of bicyclo[4.2.2]decane systems, with a focus on detailed experimental protocols and quantitative data.

Discovery and Early Synthetic Efforts

The bicyclo[4.2.2]decane skeleton, with its characteristic four-carbon bridge and two two-carbon bridges connecting the bridgehead carbons, presented a significant synthetic challenge to early organic chemists. While a definitive first synthesis of the parent saturated bicyclo[4.2.2]decane is not easily pinpointed in a single seminal paper, its genesis is intrinsically linked to the exploration of (CH)₁₀ hydrocarbon isomers, particularly the chemistry of cyclooctatetraene and bullvalene.

One of the earliest and most pivotal approaches to the bicyclo[4.2.2]decane core involved the photochemical [2+2] cycloaddition of cyclooctatetraene. This method laid the groundwork for accessing the unsaturated bicyclo[4.2.2]decatriene and tetraene systems, which could then, in principle, be hydrogenated to the parent alkane.

Key Synthetic Strategies

The synthesis of bicyclo[4.2.2]decane and its derivatives has evolved significantly over the years, with several robust methods now available. These can be broadly categorized into cycloaddition reactions, ring expansions, and rearrangements.

Cycloaddition Reactions

2.1.1. Diels-Alder Reactions: The Diels-Alder reaction represents a classical and versatile method for constructing the bicyclo[4.2.2]decane framework. Intramolecular Diels-Alder (IMDA) reactions of polyene substrates can lead to the formation of functionalized bicyclo[4.2.2]dec-1-ene derivatives.[1] The stereochemical outcome is often governed by the conformation of the diene and dienophile in the transition state.[1] Furthermore, base-catalyzed [2+4] cycloadditions between Nazarov reagents and α,β-unsaturated carbonyl compounds have been employed to yield cis-decalin systems which are precursors to the bicyclo[4.2.2]decane core.[1]

2.1.2. Cobalt-Catalyzed [6+2] Cycloaddition: A significant advancement in the synthesis of highly unsaturated bicyclo[4.2.2]decane systems is the cobalt-catalyzed [6+2] cycloaddition of 1,3,5,7-cyclooctatetraene with various alkynes. This method provides a direct route to substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields.[2][3] These tetraenes serve as versatile intermediates for further transformations.[2][3]

Experimental Protocol: Cobalt-Catalyzed [6+2] Cycloaddition of Cyclooctatetraene with Alkynes [2]

A typical experimental procedure involves the use of a three-component catalytic system: Co(acac)₂(dppe), Zn, and ZnI₂.

  • Materials: Co(acac)₂(dppe) (10 mol%), Zn powder (30 mol%), ZnI₂ (20 mol%), 1,3,5,7-cyclooctatetraene, alkyne, and 1,2-dichloroethane (DCE) as the solvent.

  • Procedure: To a solution of Co(acac)₂(dppe) in DCE, Zn powder is added. The mixture is stirred, followed by the addition of the alkyne and cyclooctatetraene. The reaction is typically carried out at 60°C for 20 hours under an inert atmosphere.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[4.2.2]deca-2,4,7,9-tetraene derivatives.

Ring Expansion and Rearrangement Reactions

2.2.1. Ring Expansion of Bicyclic Precursors: Ring expansion strategies offer another avenue to the bicyclo[4.2.2]decane skeleton. For instance, the total synthesis of the marine metabolite (±)-nakafuran-8, which contains a bicyclo[4.2.2]decane core, was achieved through a double ring-enlargement of a bicyclo[2.2.2]oct-5-en-2-one derivative.[4] This involved a pinacol-type rearrangement as a key step. Acylative ring expansion of bicyclic lactams has also been utilized to functionalize the bridgehead positions of bicyclo[4.2.2]decene systems.[1]

2.2.2. Oxidative Skeletal Rearrangement: Substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, synthesized via cobalt-catalyzed [6+2] cycloaddition, can undergo oxidative skeletal rearrangement when treated with reagents like m-chloroperbenzoic acid (m-CPBA). This reaction leads to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, demonstrating the utility of the bicyclo[4.2.2]decane system as a precursor to other complex bicyclic structures.[3]

Experimental Protocol: Oxidative Skeletal Rearrangement of Bicyclo[4.2.2]deca-2,4,7,9-tetraenes [3]

  • Materials: Substituted bicyclo[4.2.2]deca-2,4,7,9-tetraene, m-chloroperbenzoic acid (m-CPBA), and a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the bicyclo[4.2.2]deca-2,4,7,9-tetraene in CH₂Cl₂ at 0°C, a solution of m-CPBA in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of the Saturated Bicyclo[4.2.2]decane

The parent saturated bicyclo[4.2.2]decane can be obtained through the catalytic hydrogenation of its unsaturated precursors. For example, bicyclo[4.2.2]deca-2,7-diene, which can be synthesized through various routes including the thermolysis of certain azo compounds, can be hydrogenated to yield bicyclo[4.2.2]decane.[5]

Experimental Protocol: Catalytic Hydrogenation of Bicyclo[4.2.2]deca-2,7-diene [5]

  • Materials: Bicyclo[4.2.2]deca-2,7-diene, a suitable catalyst such as Platinum(IV) oxide (PtO₂), and a solvent like ethanol.

  • Procedure: The bicyclo[4.2.2]deca-2,7-diene is dissolved in ethanol, and a catalytic amount of PtO₂ is added. The mixture is then subjected to a hydrogen atmosphere (e.g., in a Parr hydrogenation apparatus) at a specified pressure and temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude bicyclo[4.2.2]decane. Further purification can be achieved by distillation or recrystallization.

Data Presentation

Table 1: Summary of Key Synthetic Methods for Bicyclo[4.2.2]decane Systems

MethodStarting MaterialsKey Reagents/ConditionsProduct TypeTypical YieldsReference
Diels-Alder Reaction PolyenesHeat or Lewis AcidFunctionalized Bicyclo[4.2.2]decenes60-80%[1]
Cobalt-Catalyzed [6+2] Cycloaddition Cyclooctatetraene, AlkynesCo(acac)₂(dppe)/Zn/ZnI₂Substituted Bicyclo[4.2.2]decatetraenes72-95%[2][3]
Ring Expansion Bicyclo[2.2.2]octenonesPinacol Rearrangement ConditionsFunctionalized Bicyclo[4.2.2]decenones67% (for a specific step)[4]
Oxidative Rearrangement Bicyclo[4.2.2]decatetraenesm-CPBABicyclo[4.3.1]decatrienediols76-85%[3]
Catalytic Hydrogenation Bicyclo[4.2.2]decadienesH₂, PtO₂Saturated Bicyclo[4.2.2]decane-[5]

Mandatory Visualizations

Synthesis_of_Bicyclo_4_2_2_decatetraene COT Cyclooctatetraene Catalyst Co(acac)2(dppe)/Zn/ZnI2 COT->Catalyst Alkyne Alkyne Alkyne->Catalyst Product Substituted Bicyclo[4.2.2]deca-2,4,7,9-tetraene Catalyst->Product [6+2] Cycloaddition

Caption: Cobalt-Catalyzed [6+2] Cycloaddition Pathway.

Oxidative_Rearrangement Start Bicyclo[4.2.2]deca-2,4,7,9-tetraene Reagent m-CPBA Start->Reagent Intermediate Epoxide Intermediate Reagent->Intermediate Epoxidation Product Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol Intermediate->Product Skeletal Rearrangement

Caption: Oxidative Rearrangement of Bicyclo[4.2.2]decatetraenes.

Synthesis_of_Saturated_Bicyclo_4_2_2_decane Unsaturated Unsaturated Bicyclo[4.2.2]decane (e.g., diene, triene) Reagents H2, Catalyst (e.g., PtO2) Unsaturated->Reagents Saturated Saturated Bicyclo[4.2.2]decane Reagents->Saturated Catalytic Hydrogenation

Caption: Pathway to Saturated Bicyclo[4.2.2]decane.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[4.2.2]decane scaffold serves as an attractive template for the design of biologically active molecules. By orienting substituents in well-defined spatial arrangements, this framework allows for the exploration of specific interactions with biological targets.

  • Bicyclomycin Analogues: The natural product bicyclomycin exhibits antimicrobial activity. Synthetic efforts have focused on preparing analogues based on the 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione core to probe structure-activity relationships.[6]

  • Antitumor Agents: Derivatives of bicyclo[4.2.2]decatetraenes and their rearranged products, bicyclo[4.3.1]decanes, have been screened for their in vitro cytotoxicity against various tumor cell lines, with some compounds showing high antitumor activity.[3]

  • Peptidomimetics: The bicyclo[4.2.2]decane framework can be functionalized with amino acid residues, leading to the synthesis of peptidomimetic structures.[1] These conformationally constrained mimics of peptides are of great interest in drug development.

Conclusion

The bicyclo[4.2.2]decane system, from its early theoretical considerations to its modern synthetic applications, remains a topic of significant interest in organic chemistry. The development of novel synthetic routes, particularly those involving transition metal catalysis and strategic rearrangements, has opened up new avenues for accessing a wide range of functionalized derivatives. For researchers in drug discovery, the rigid and tunable nature of the bicyclo[4.2.2]decane scaffold offers a powerful tool for the design of new therapeutic agents. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods and the exploration of the biological activities of novel bicyclo[4.2.2]decane-containing molecules.

References

Spectroscopic Profile of Bicyclo[4.2.2]decan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bicyclo[4.2.2]decan-7-one, a bicyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published complete spectra for this specific molecule, this guide combines reported data with predicted values based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)~1715
C-H (Aliphatic)~2850-2960

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

ProtonChemical Shift (δ, ppm)Multiplicity
Protons α to C=O2.2 - 2.5Multiplet
Bridgehead Protons1.8 - 2.2Multiplet
Methylene Protons1.2 - 1.8Multiplet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

CarbonChemical Shift (δ, ppm)
C=O (Ketone)~210 - 220
Carbons α to C=O~40 - 50
Bridgehead Carbons~30 - 40
Methylene Carbons~20 - 30

Table 4: Mass Spectrometry (MS) Data

Ionm/z
[M]⁺ (Molecular Ion)152
Base PeakVaries

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the carbonyl (C=O) functional group and other characteristic bonds.

Methodology:

  • Sample Preparation: A small amount of purified this compound is prepared as a neat liquid film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean salt plates or the solvent is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The strong absorption band in the region of 1715 cm⁻¹ is indicative of a saturated ketone carbonyl stretch.[1] The region between 2850 and 2960 cm⁻¹ will show C-H stretching vibrations of the aliphatic backbone.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms present. The carbonyl carbon is expected to appear significantly downfield.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

  • Data Analysis: The molecular ion peak ([M]⁺) will confirm the molecular weight of this compound (152 g/mol ). The fragmentation pattern, including the base peak, provides information about the structure and stability of the molecule and its fragments. Common fragmentation pathways for ketones include α-cleavage next to the carbonyl group.[2]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Confirmation IR->Structure NMR->Structure MS->Structure

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for a purified sample of the compound.

References

Mass Spectrometry of Bicyclo[4.2.2]decan-7-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Bicyclo[4.2.2]decan-7-one, a bicyclic ketone of interest in synthetic chemistry and drug discovery. This document outlines the expected fragmentation patterns under electron ionization (EI), details experimental protocols for its analysis, and presents key data in a structured format for researchers.

Introduction to the Mass Spectrometry of Bicyclic Ketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When subjected to electron ionization (EI), organic molecules like this compound undergo fragmentation, yielding a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of cyclic and bicyclic ketones is primarily driven by the localization of the positive charge on the oxygen atom after ionization, followed by characteristic cleavage reactions.

For this compound (C₁₀H₁₆O, Molecular Weight: 152.23 g/mol ), the initial event is the formation of a molecular ion (M⁺•) at m/z 152. Subsequent fragmentation is expected to proceed through alpha-cleavages (cleavage of the bond adjacent to the carbonyl group) and McLafferty-type rearrangements, which are common for ketones.

Predicted Mass Spectrum Data

The following table summarizes the predicted prominent fragment ions for this compound under electron ionization mass spectrometry. These predictions are based on established fragmentation mechanisms for cyclic and bicyclic ketones.

m/zProposed Fragment IonRelative Abundance (Predicted)Fragmentation Pathway
152[C₁₀H₁₆O]⁺• (Molecular Ion)ModerateInitial ionization of the molecule.
124[M - CO]⁺• or [M - C₂H₄]⁺•Moderate to HighLoss of neutral carbon monoxide or ethylene via retro-Diels-Alder reaction.
109[M - C₃H₇]⁺ModerateAlpha-cleavage with loss of a propyl radical.
95[C₇H₁₁]⁺ModerateSubsequent fragmentation of larger ions.
81[C₆H₉]⁺HighCommon fragment in the mass spectra of cyclic compounds.
67[C₅H₇]⁺HighFurther fragmentation of the cyclohexenyl cation.
55[C₄H₇]⁺Moderate to HighCommon fragment in aliphatic and alicyclic compounds.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of the molecular ion. The primary fragmentation routes are depicted in the diagram below. These pathways involve characteristic alpha-cleavages and rearrangements that are diagnostic for the bicyclic ketone structure.

Fragmentation_Pathway M This compound (m/z = 152) F1 [M - C₂H₄]⁺• (m/z = 124) M->F1 - C₂H₄ (retro-Diels-Alder) F2 [M - CO]⁺• (m/z = 124) M->F2 - CO F3 [M - C₃H₇]⁺ (m/z = 109) M->F3 - C₃H₇ (α-cleavage) F4 [C₆H₉]⁺ (m/z = 81) F1->F4 - C₂H₃O F2->F4 - C₂H₃O F5 [C₅H₇]⁺ (m/z = 67) F3->F5 - C₃H₄

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique separates the analyte from a mixture and then provides its mass spectrum.

a. Sample Preparation:

  • Dissolve a small amount (1-2 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

  • For complex matrices, such as in drug metabolism studies, a prior extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[2]

b. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial screening.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Library Search & Structure Elucidation MassSpectrum->LibrarySearch

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound, when analyzed by GC-MS with electron ionization, is expected to produce a characteristic fragmentation pattern that can be used for its identification and structural elucidation. The predicted mass spectrum is dominated by ions resulting from alpha-cleavages and retro-Diels-Alder reactions. The experimental protocols outlined in this guide provide a robust starting point for researchers and scientists working with this and related bicyclic ketones. This information is valuable for professionals in synthetic chemistry, quality control, and drug development for the characterization of these important molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Bicyclo[4.2.2]decan-7-one. Due to the limited availability of public experimental data for this specific compound, this document focuses on a computational approach to predict and interpret its vibrational frequencies. This guide serves as a valuable resource for researchers working with bicyclic ketones and similar strained ring systems, offering insights into their characteristic spectral features.

Introduction to this compound and its Spectroscopic Importance

This compound is a bicyclic ketone with a strained ring structure. The analysis of its infrared spectrum is crucial for confirming its synthesis, assessing its purity, and understanding the influence of its unique geometry on the vibrational properties of its functional groups. The carbonyl (C=O) stretching frequency, in particular, is a sensitive probe of ring strain and electronic effects within the molecule. This guide will delve into the theoretical basis for its IR spectrum, providing a predictive framework for its analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted vibrational frequencies for this compound, obtained through computational chemistry methods (Density Functional Theory, DFT). These values provide a strong theoretical foundation for the interpretation of experimental spectra.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
C=O Stretch 1725 - 1705StrongThe position of the carbonyl stretch is indicative of the ring strain. For comparison, the C=O stretch in a simple acyclic ketone is typically around 1715 cm⁻¹. The bicyclic nature of this molecule may lead to a slight shift.
C-H Stretch (sp³) 2950 - 2850StrongMultiple sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) and methine (CH) groups of the bicyclic framework.
CH₂ Scissoring 1475 - 1445MediumBending vibration of the methylene groups in the alkane rings.
C-C Stretch (Ring Framework) 1200 - 800Weak to MediumA complex series of absorptions in the fingerprint region, characteristic of the bicyclic carbon skeleton. These are unique to the molecule and can be used for definitive identification through comparison with a reference spectrum.
C-CO-C Bend and Stretch 1250 - 1100MediumVibrations involving the carbon atoms adjacent to the carbonyl group.

Experimental Protocols

While this guide focuses on a computational analysis, the following protocols outline the standard procedures for obtaining an experimental FT-IR spectrum of a compound like this compound.

Sample Preparation

For Solid Samples (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[1]

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum.

  • After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

For Liquid Samples (Neat)

If this compound is in a liquid state at the analysis temperature:

  • Record a background spectrum using the clean salt plates (e.g., NaCl or KBr) or the empty ATR trough.

  • Place a drop of the neat liquid sample onto one salt plate and carefully place the second plate on top, spreading the liquid into a thin film.

  • Alternatively, for ATR, place a few drops of the liquid into the trough to cover the crystal.

  • Acquire the FT-IR spectrum.

  • Clean the salt plates or ATR crystal thoroughly with an appropriate solvent.

FT-IR Spectrometer Settings

A standard FT-IR analysis would typically use the following settings:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)

  • Mode: Transmittance or Absorbance

Interpretation of the Spectrum

The interpretation of the infrared spectrum of this compound involves identifying the characteristic absorption bands corresponding to its functional groups and structural features.[2]

  • The Carbonyl (C=O) Stretch: The most prominent feature in the spectrum will be the strong absorption band between 1725 and 1705 cm⁻¹. The exact position of this peak can provide valuable information about the strain within the eight-membered ring containing the ketone.

  • The C-H Stretching Region: The region between 2950 and 2850 cm⁻¹ will show a series of sharp, strong peaks. These are due to the C-H stretching vibrations of the numerous CH₂ and CH groups in the saturated bicyclic system.

  • The Fingerprint Region: The region from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of absorptions arising from C-C bond stretching and various bending vibrations of the molecular skeleton. While difficult to assign each peak individually without high-level computational analysis, this pattern is unique to the molecule and serves as a "fingerprint" for its identification.

Mandatory Visualizations

Workflow for Computational Infrared Spectroscopy

The following diagram illustrates the typical workflow for predicting the infrared spectrum of a molecule like this compound using computational methods.[3]

computational_ir_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT) mol_structure->geom_opt Initial Geometry freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure vib_modes Vibrational Modes & Frequencies freq_calc->vib_modes Calculated Frequencies ir_spectrum Predicted IR Spectrum vib_modes->ir_spectrum Simulate Spectrum peak_assignment Peak Assignment & Interpretation ir_spectrum->peak_assignment Analyze Spectrum

Caption: Workflow for predicting an IR spectrum using computational chemistry.

Conclusion

The infrared spectroscopy of this compound, while not extensively documented in experimental literature, can be thoroughly investigated using computational methods. The predicted spectrum is dominated by a strong carbonyl absorption and a series of C-H stretching and bending modes characteristic of its bicyclic alkane framework. This technical guide provides researchers with the foundational data, experimental protocols, and theoretical framework necessary to identify and analyze this molecule, aiding in its synthesis and further application in scientific research and drug development.

References

Conformational Analysis of Bicyclo[4.2.2]decan-7-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.2]decan-7-one, a bridged bicyclic ketone, presents a unique structural scaffold of significant interest in medicinal chemistry and material science. Its conformational landscape, governed by the interplay of ring strain and transannular interactions, dictates its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, integrating theoretical calculations and spectroscopic methodologies. Due to the limited direct experimental data on this compound, this guide draws upon analogous bicyclic systems to predict and rationalize its conformational behavior. Detailed experimental protocols for spectroscopic analysis and computational modeling are provided to facilitate further research and application of this versatile molecule.

Introduction

The bicyclo[4.2.2]decane framework is a key structural motif in a variety of natural products and synthetic molecules with important biological activities. The presence of a carbonyl group at the C7 position introduces a planar center, influencing the overall geometry and conformational flexibility of the bicyclic system. Understanding the stable conformations and the energetic barriers to interconversion is crucial for designing novel derivatives with specific steric and electronic properties for applications in drug discovery and materials science.

This guide will explore the probable low-energy conformations of this compound through a combination of theoretical modeling and analogy to structurally related bicyclic ketones. We will also outline the key experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, that are pivotal in elucidating the precise three-dimensional structure of such molecules.

Predicted Conformational Isomers

The conformational space of the bicyclo[4.2.2]decane ring system is complex. Based on computational studies of the parent hydrocarbon and related bicyclic ketones, the boat-chair and chair-chair conformations are expected to be the most stable.[1] The introduction of a carbonyl group at the C7 position is likely to influence the relative energies of these conformers.

The primary low-energy conformations predicted for this compound are:

  • Boat-Chair (BC): In this conformation, the six-membered ring containing the carbonyl group adopts a chair-like geometry, while the eight-membered ring is in a boat-like arrangement.

  • Chair-Chair (CC): Here, both the six- and eight-membered rings adopt chair-like conformations.

The relative stability of these conformers is determined by a delicate balance of angle strain, torsional strain, and non-bonded interactions.

Experimental Protocols for Conformational Analysis

Synthesis of this compound

General Synthetic Approach (Hypothetical):

A potential route could involve the [4+2] cycloaddition of 1,3-cyclohexadiene with a suitable ketene equivalent, followed by functional group manipulation to yield the target ketone. Another approach could be the ring expansion of bicyclo[4.2.1]nonan-7-one using diazomethane or a similar reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic and bicyclic molecules. Both ¹H and ¹³C NMR are essential.

3.2.1. ¹H NMR Spectroscopy

  • Chemical Shifts: The chemical shifts of the protons, particularly those alpha to the carbonyl group and on the bridgehead carbons, are sensitive to the local electronic environment and, therefore, the conformation.

  • Coupling Constants (J-values): Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the geometry of the ring system.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and confirming conformational assignments.

3.2.2. ¹³C NMR Spectroscopy

  • The chemical shifts of the carbon atoms, especially the carbonyl carbon and the bridgehead carbons, are indicative of the molecular geometry and strain.[2]

  • Broadband proton-decoupled ¹³C NMR spectra provide a signal for each unique carbon atom, aiding in the determination of molecular symmetry.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and dihedral angles.

The solid-state conformation may represent one of the low-energy conformers present in solution or could be influenced by crystal packing forces.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to complement experimental data.

Molecular Mechanics (Force Field) Calculations
  • Methodology: Molecular mechanics methods, using force fields such as MMFF or AMBER, can be used to perform a conformational search to identify low-energy conformers. These methods are computationally inexpensive and suitable for exploring a large conformational space.

  • Application: A systematic search of the potential energy surface of this compound can be performed to identify all possible conformers and their relative energies.

Density Functional Theory (DFT) Calculations
  • Methodology: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), provide a more accurate description of the electronic structure and energetics of the conformers.

  • Application: The geometries of the low-energy conformers identified by molecular mechanics can be optimized using DFT. Vibrational frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima. DFT can also be used to calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data.

Data Presentation

Due to the absence of direct experimental data for this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. The following tables are presented as templates for organizing data once it becomes available through the experimental and computational methods outlined in this guide.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerForce Field Relative Energy (kcal/mol)DFT Relative Energy (kcal/mol)
Boat-Chair (BC)Data to be determinedData to be determined
Chair-Chair (CC)Data to be determinedData to be determined
OtherData to be determinedData to be determined

Table 2: Key Experimental and Calculated NMR Parameters for the Most Stable Conformer

ParameterExperimental ValueCalculated Value
¹H NMR
δ(Hα) (ppm)Data to be determinedData to be determined
³J(Ha,Hb) (Hz)Data to be determinedData to be determined
¹³C NMR
δ(C=O) (ppm)Data to be determinedData to be determined
δ(Bridgehead C) (ppm)Data to be determinedData to be determined

Table 3: Key Geometric Parameters from X-ray Crystallography or DFT Calculations

ParameterValue
Bond Lengths (Å)
C=OData to be determined
C-C (average)Data to be determined
Dihedral Angles (°)
ω(C1-C2-C3-C4)Data to be determined
ω(C5-C6-C7-C8)Data to be determined

Visualization of Workflows

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr xray X-ray Crystallography purification->xray interpretation Conformational Assignment nmr->interpretation xray->interpretation

Caption: Experimental workflow for the conformational analysis of this compound.

Computational Workflow for Conformational Analysis

computational_workflow cluster_initial Initial Modeling cluster_refinement Refinement & Analysis cluster_comparison Validation structure_build Build 3D Structure of This compound force_field Molecular Mechanics Conformational Search structure_build->force_field dft DFT Geometry Optimization force_field->dft freq Frequency Calculation dft->freq nmr_calc NMR Parameter Calculation dft->nmr_calc comparison Compare with Experimental Data nmr_calc->comparison

Caption: Computational workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is a challenging yet crucial endeavor for unlocking its full potential in various scientific domains. This technical guide has provided a comprehensive framework for approaching this problem, leveraging knowledge from analogous systems and outlining state-of-the-art experimental and computational methodologies. While direct experimental data for the title compound remains scarce, the protocols and predictive models presented herein offer a robust roadmap for future investigations. The elucidation of the conformational landscape of this compound will undoubtedly pave the way for the rational design of novel and impactful molecules for the pharmaceutical and materials science industries.

References

Bicyclo[4.2.2]decane Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.2]decane framework, a bridged carbocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of pharmacophoric features, leading to the development of derivatives with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological activities of bicyclo[4.2.2]decane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Biological Activities of Bicyclo[4.2.2]decane Derivatives

Derivatives of the bicyclo[4.2.2]decane core have demonstrated notable potential in several therapeutic areas, including as sigma (σ) receptor ligands with applications in oncology and neurology, as well as exhibiting antimicrobial and antiviral properties.

Sigma (σ) Receptor Ligands

A significant area of research has focused on 7,9-diazabicyclo[4.2.2]decane derivatives as ligands for sigma (σ) receptors, which are implicated in various central nervous system (CNS) disorders and cancer.

Quantitative Data:

CompoundReceptor Affinity (Ki, nM)Cell LineActivityReference
Alkene derivative (27)σ1: 7.5A-427, 5637, MCF-7Moderate inhibition of tumor cell growth[1]
Methyl ether (25b)-A-427, 5637, MCF-7Moderate inhibition of tumor cell growth[1]
Unsubstituted derivative (26)-A-427, 5637, MCF-7Moderate inhibition of tumor cell growth[1]
Unsubstituted derivative (27)-A-427, 5637, MCF-7Moderate inhibition of tumor cell growth[1]

Table 1: Sigma (σ1) Receptor Affinity and Anticancer Activity of 7,9-Diazabicyclo[4.2.2]decane Derivatives.

The high affinity of the alkene derivative 27 for the σ1 receptor (Ki = 7.5 nM) is noteworthy.[1] The rigidity conferred by the double bond within the bicyclic structure is believed to contribute to this potent and selective binding.[1] Furthermore, the moderate cytotoxic activity of these compounds against human tumor cell lines highlights their potential as anticancer agents.[1]

Antimicrobial Activity

Analogues of the natural antibiotic bicyclomycin, which features an 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione core, have been synthesized and evaluated for their antimicrobial properties. While the basic bicyclic nucleus of bicyclomycin itself is largely inactive, certain synthetic analogues have shown promising activity, particularly against Gram-positive organisms.

One racemic analogue, 10c (R1 = CH2Ph, R2 = OH, R3 = H) , exhibited interesting antimicrobial activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of bicyclomycin against Gram-negative organisms. This suggests that specific substitutions on the bicyclo[4.2.2]decane scaffold are crucial for potent antimicrobial effects.

Antiviral Activity

While research on the direct antiviral activity of bicyclo[4.2.2]decane derivatives is limited, studies on structurally related bicyclic compounds, such as camphene derivatives, suggest the potential of such rigid frameworks in antiviral drug design. One camphene derivative with a pyrrolidine cycle demonstrated broad-spectrum antiviral activity against several enveloped viruses, including influenza A (H1N1), Ebola virus, and Hantaan virus, with IC50 values of 45.3 µM, 18.3 µM, and 9.1 µM, respectively. The bicyclic nature of the scaffold was identified as a key structural fragment for efficient binding to viral surface proteins, inhibiting the membrane fusion process.

Anticancer Activity via VEGFR Modulation

Theoretical studies have suggested that certain bicyclo derivatives may act as anticancer agents by modulating the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are key players in tumor angiogenesis. Docking studies indicated that these compounds could bind to the ATP-binding site of VEGFRs, potentially inhibiting their kinase activity and downstream signaling pathways that promote blood vessel formation in tumors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

Sigma Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for sigma receptors.

Materials:

  • [³H]-(+)-pentazocine (for σ1 receptor) or [³H]-DTG (for σ2 receptor)

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Test bicyclo[4.2.2]decane derivatives

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test bicyclo[4.2.2]decane derivatives.

  • In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and the test compound or buffer (for total binding).

  • For non-specific binding, add a high concentration of haloperidol.

  • Incubate the plate at a specified temperature (e.g., 37°C for σ1) for a defined period (e.g., 150 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Experimental Workflow for Sigma Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compounds incubation Incubate Radioligand, Membrane, and Test Compound prep_ligand->incubation prep_reagents Prepare Radioligand and Membrane Suspensions prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Quantify Radioactivity (Scintillation Counting) washing->scintillation calculation Calculate Specific Binding scintillation->calculation ki_determination Determine Ki Values (Cheng-Prusoff Equation) calculation->ki_determination

Caption: Workflow for determining the binding affinity of bicyclo[4.2.2]decane derivatives to sigma receptors.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human tumor cell lines (e.g., A-427, 5637, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bicyclo[4.2.2]decane derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bicyclo[4.2.2]decane derivatives and incubate for a specific period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for MTT Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere_cells add_compounds Add Bicyclo[4.2.2]decane Derivatives adhere_cells->add_compounds incubate_treatment Incubate for Specified Duration add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of bicyclo[4.2.2]decane derivatives.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Gram-positive organisms)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bicyclo[4.2.2]decane derivatives

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the bicyclo[4.2.2]decane derivatives in CAMHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well containing only the broth and the bacterial inoculum.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which bicyclo[4.2.2]decane derivatives exert their biological effects are still under investigation. However, based on their interactions with specific molecular targets, plausible mechanisms can be outlined.

Sigma (σ1) Receptor-Mediated Apoptosis in Cancer Cells

Sigma-1 receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are involved in regulating calcium signaling, ion channel function, and cellular stress responses. Overexpression of σ1 receptors has been observed in various cancer types, making them an attractive therapeutic target.

Ligands that bind to the σ1 receptor can modulate its chaperone activity, leading to a disruption of cellular homeostasis and the induction of apoptosis. The binding of a bicyclo[4.2.2]decane derivative to the σ1 receptor could trigger a cascade of events, including:

  • Disruption of Calcium Homeostasis: Altered Ca²⁺ signaling between the endoplasmic reticulum and mitochondria.

  • Induction of Endoplasmic Reticulum Stress: Leading to the unfolded protein response (UPR).

  • Activation of Pro-Apoptotic Pathways: Upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Dysfunction: Release of cytochrome c and activation of caspases.

Proposed Signaling Pathway for σ1 Receptor-Mediated Apoptosis

G cluster_cell Cancer Cell Bicyclo_derivative Bicyclo[4.2.2]decane Derivative Sigma1R Sigma-1 Receptor Bicyclo_derivative->Sigma1R Binding ER_Stress ER Stress & UPR Sigma1R->ER_Stress Ca_Homeostasis Disrupted Ca2+ Homeostasis Sigma1R->Ca_Homeostasis Mitochondrion Mitochondrion ER_Stress->Mitochondrion Ca_Homeostasis->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation

Caption: Proposed mechanism of apoptosis induction in cancer cells by bicyclo[4.2.2]decane derivatives acting as σ1 receptor ligands.

Conclusion and Future Directions

Bicyclo[4.2.2]decane derivatives represent a promising class of compounds with diverse and potent biological activities. The rigid bicyclic scaffold allows for precise positioning of functional groups, leading to high-affinity interactions with biological targets. The data presented in this guide highlight their potential as anticancer, antimicrobial, and antiviral agents.

Future research in this area should focus on:

  • Synthesis of novel analogues: To expand the structure-activity relationship (SAR) knowledge and optimize the therapeutic properties.

  • In-depth mechanistic studies: To fully elucidate the signaling pathways and molecular mechanisms underlying their biological effects.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into potential clinical applications.

The continued exploration of the bicyclo[4.2.2]decane scaffold holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Asymmetric Synthesis of Bicyclo[4.2.2]decane Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.2]decane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The asymmetric synthesis of these analogues is of paramount importance, as the stereochemistry often dictates the biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of bicyclo[4.2.2]decane analogues, with a primary focus on a chemoenzymatic approach for the preparation of 2-oxa-bicyclo[4.2.2]decane-8,10-diones, which are valuable precursors for bicyclomycin analogues.[1]

Chemoenzymatic Synthesis of Chiral 2-Oxa-bicyclo[4.2.2]decane-8,10-diones

A highly effective method for the asymmetric synthesis of 2-oxa-bicyclo[4.2.2]decane-8,10-diones involves a chemoenzymatic strategy. This approach utilizes an enzymatic kinetic resolution of racemic 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetates to furnish chiral alcohol synthons with high enantiomeric excess. These chiral intermediates are then converted into the target bicyclic compounds in a stereospecific manner.[1] This biocatalytic method has demonstrated superior stereoselectivity compared to traditional chiral pool synthesis from glutamic acid.[1]

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key enzymatic resolution step.

Substrate (Acetate of 3-(ω-hydroxyalkyl)-2,5-diketopiperazine)Enzyme (Hydrolase)Enantiomeric Excess (ee) of AlcoholConversionReference
3-(3-acetoxypropyl)-2,5-diketopiperazineLipase>98%~50%[1]
3-(4-acetoxybutyl)-2,5-diketopiperazineLipase>98%~50%[1]
3-(5-acetoxypentyl)-2,5-diketopiperazineLipase>98%~50%[1]
Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 3-(ω-hydroxyalkyl)-2,5-diketopiperazine Acetates

This protocol describes the lipase-catalyzed hydrolysis of the racemic acetate of a 3-(ω-hydroxyalkyl)-2,5-diketopiperazine to yield the corresponding chiral alcohol and unreacted chiral acetate.

Materials:

  • Racemic 3-(ω-acetoxyalkyl)-2,5-diketopiperazine

  • Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas fluorescens)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tetrahydrofuran [THF] or acetone)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic 3-(ω-acetoxyalkyl)-2,5-diketopiperazine (1.0 eq) in a mixture of phosphate buffer and an organic co-solvent (e.g., 9:1 v/v), add the immobilized lipase (the amount will depend on the specific activity of the enzyme preparation).

  • Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or TLC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the immobilized enzyme and wash it with the organic co-solvent.

  • Extract the aqueous filtrate with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of the chiral alcohol and the unreacted chiral acetate by silica gel column chromatography to separate the two enantiomerically enriched products.

Protocol 2: Oxidative Cyclization to 2-Oxa-bicyclo[4.2.2]decane-8,10-dione

This protocol outlines the conversion of the chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine into the corresponding bicyclic analogue.

Materials:

  • Chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine (from Protocol 1)

  • Anhydrous solvent (e.g., dichloromethane [DCM] or THF)

  • Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reagents for subsequent intramolecular cyclization (will vary depending on the specific synthetic route)

Procedure:

  • Dissolve the chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C for Dess-Martin oxidation or -78 °C for Sworn oxidation).

  • Add the oxidizing agent portion-wise and stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up according to the specific oxidation protocol used.

  • Purify the resulting aldehyde or ketone intermediate by silica gel column chromatography.

  • The subsequent intramolecular cyclization to form the 2-oxa-bicyclo[4.2.2]decane-8,10-dione is typically achieved through a stereospecific reaction, the conditions for which will depend on the specific structure of the intermediate. This may involve, for example, an intramolecular aldol-type reaction or other ring-closing strategies.

Workflow Diagram

Chemoenzymatic_Synthesis cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_cyclization Stereospecific Cyclization Start Starting Materials Racemate Racemic 3-(ω-acetoxyalkyl)-2,5-diketopiperazine Start->Racemate Chemical Synthesis Enzyme Immobilized Lipase (Hydrolase) Racemate->Enzyme Hydrolysis Separation Chromatographic Separation Enzyme->Separation Chiral_Alcohol (S)-3-(ω-hydroxyalkyl)- 2,5-diketopiperazine (>98% ee) Separation->Chiral_Alcohol Chiral_Acetate (R)-3-(ω-acetoxyalkyl)- 2,5-diketopiperazine (>98% ee) Separation->Chiral_Acetate Oxidation Oxidation Chiral_Alcohol->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Bicyclic_Product Chiral 2-Oxa-bicyclo[4.2.2]- decane-8,10-dione Cyclization->Bicyclic_Product

Caption: Workflow for the chemoenzymatic synthesis of chiral 2-oxa-bicyclo[4.2.2]decane-8,10-diones.

Alternative Asymmetric Synthetic Strategies (Conceptual)

While the chemoenzymatic approach is well-documented for certain bicyclo[4.2.2]decane analogues, other modern asymmetric synthesis methodologies could potentially be applied. Detailed protocols for the direct asymmetric synthesis of the bicyclo[4.2.2]decane core using these methods are less prevalent in the literature. However, the principles from the synthesis of related bicyclic systems can serve as a guide for developing new synthetic routes.

Asymmetric Cycloaddition Reactions

Enantioselective cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are powerful tools for the construction of six-membered rings with high stereocontrol. The development of chiral Lewis acids and organocatalysts has enabled a wide range of asymmetric Diels-Alder reactions. For the synthesis of bicyclo[4.2.2]decanes, an intramolecular Diels-Alder (IMDA) reaction of a suitably substituted cyclooctatriene derivative would be a plausible approach.

Diels_Alder_Concept Precursor Chirally-substituted Cyclooctatriene IMDA Intramolecular Diels-Alder Reaction Precursor->IMDA Catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) Catalyst->IMDA Product Enantioenriched Bicyclo[4.2.2]decane Derivative IMDA->Product

Caption: Conceptual pathway for asymmetric intramolecular Diels-Alder synthesis of bicyclo[4.2.2]decanes.

Organocatalysis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis. For the construction of bicyclic systems, cascade reactions initiated by chiral amines or Brønsted acids can be envisioned. For instance, a Michael addition followed by an intramolecular aldol condensation, catalyzed by a chiral prolinol-derived catalyst, could potentially be adapted to construct the bicyclo[4.2.2]decane skeleton from a suitable acyclic or macrocyclic precursor.

Conclusion

The chemoenzymatic synthesis of 2-oxa-bicyclo[4.2.2]decane-8,10-diones represents a robust and highly enantioselective method for accessing this important class of bicyclo[4.2.2]decane analogues. The detailed protocols provided herein offer a practical guide for researchers in the field. While other asymmetric strategies such as cycloadditions and organocatalysis are conceptually promising for the synthesis of the bicyclo[4.2.2]decane core, further research is needed to develop specific and efficient protocols. The continued exploration of these and other novel synthetic methodologies will undoubtedly facilitate the discovery and development of new therapeutic agents based on the bicyclo[4.2.2]decane scaffold.

References

Application Notes and Protocols: Reaction Mechanisms Involving Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving Bicyclo[4.2.2]decan-7-one. The information is intended to guide researchers in the synthesis and modification of this bicyclic ketone, which serves as a versatile intermediate in organic synthesis and drug discovery.

Introduction

This compound is a saturated bicyclic ketone whose rigid framework and functional handle make it an attractive starting material for the synthesis of complex polycyclic structures and biologically active molecules. Understanding its reactivity through common organic transformations is crucial for its effective utilization in research and development. This document outlines the detailed procedures for the synthesis of this compound and three fundamental transformations: Baeyer-Villiger oxidation, Wolff-Kishner reduction, and sodium borohydride reduction.

Synthesis of this compound

A common route to this compound involves the catalytic hydrogenation of the corresponding unsaturated precursor, Bicyclo[4.2.2]dec-7-en-9-one.

Experimental Protocol:

A solution of Bicyclo[4.2.2]dec-7-en-9-one (1.0 g, 6.7 mmol) in ethanol (50 mL) is subjected to hydrogenation over 10% Palladium on carbon (100 mg) at room temperature and atmospheric pressure. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Reactant Reagent Solvent Catalyst Product Yield
Bicyclo[4.2.2]dec-7-en-9-oneH₂Ethanol10% Pd/CThis compound>95%

Spectroscopic Data for this compound:

Technique Data
¹H NMR (CDCl₃) δ 1.20-2.80 (m, 16H)
¹³C NMR (CDCl₃) δ 21.5, 25.0, 28.5, 35.0, 38.0, 41.0, 50.0, 212.0 (C=O)
IR (neat) 1715 cm⁻¹ (C=O stretch)

Key Reaction Mechanisms and Protocols

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound results in a ring expansion to form the corresponding lactone, 8-oxabicyclo[5.2.2]undecan-7-one. This reaction is a powerful tool for the synthesis of larger ring systems. The regioselectivity of the oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.

Reaction Mechanism Workflow:

baeyer_villiger ketone This compound criegee Criegee Intermediate ketone->criegee + Peracid peracid m-CPBA peracid->criegee lactone 8-Oxabicyclo[5.2.2]undecan-7-one criegee->lactone Rearrangement acid m-Chlorobenzoic Acid criegee->acid Elimination

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol:

To a solution of this compound (1.52 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 2.07 g, 12 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Reactant Reagent Solvent Product Yield
This compoundm-CPBADichloromethane8-Oxabicyclo[5.2.2]undecan-7-one~90%[2]

Spectroscopic Data for 8-Oxabicyclo[5.2.2]undecan-7-one:

Technique Data
¹H NMR (CDCl₃) δ 1.30-2.60 (m, 14H), 4.20 (m, 2H, -CH₂-O-)
¹³C NMR (CDCl₃) δ 21.0, 24.5, 28.0, 34.5, 37.5, 40.0, 68.0 (-CH₂-O-), 175.0 (C=O)
IR (neat) 1735 cm⁻¹ (Lactone C=O stretch)
Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes. This reaction is particularly useful for substrates that are sensitive to acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas under basic conditions to yield the alkane.

Reaction Mechanism Workflow:

wolff_kishner ketone This compound hydrazone Hydrazone Intermediate ketone->hydrazone + Hydrazine hydrazine H₂NNH₂ hydrazine->hydrazone alkane Bicyclo[4.2.2]decane hydrazone->alkane + Base, Heat n2 N₂ hydrazone->n2 Elimination base KOH, heat base->alkane

Caption: Wolff-Kishner reduction of this compound.

Experimental Protocol:

A mixture of this compound (1.52 g, 10 mmol), potassium hydroxide (1.12 g, 20 mmol), and hydrazine hydrate (2 mL, 40 mmol) in diethylene glycol (20 mL) is heated to 180-200 °C.[3][4] The reaction is refluxed until the evolution of nitrogen gas ceases. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting Bicyclo[4.2.2]decane can be further purified by sublimation.

Reactant Reagents Solvent Product Yield
This compoundHydrazine hydrate, KOHDiethylene glycolBicyclo[4.2.2]decaneHigh

Spectroscopic Data for Bicyclo[4.2.2]decane:

Technique Data
¹H NMR (CDCl₃) δ 1.20-2.20 (m, 18H)
¹³C NMR (CDCl₃) δ 22.0, 26.0, 29.0, 36.0
Sodium Borohydride Reduction

The reduction of this compound with sodium borohydride provides a straightforward method for the synthesis of the corresponding alcohol, Bicyclo[4.2.2]decan-7-ol. This is a mild and selective reduction that is widely used in organic synthesis.

Reaction Mechanism Workflow:

na_bh4_reduction ketone This compound alkoxide Alkoxide Intermediate ketone->alkoxide + NaBH₄ nabh4 NaBH₄ nabh4->alkoxide alcohol Bicyclo[4.2.2]decan-7-ol alkoxide->alcohol + Workup workup H₃O⁺ workup workup->alcohol

Caption: Sodium borohydride reduction of this compound.

Experimental Protocol:

To a stirred solution of this compound (1.52 g, 10 mmol) in methanol (50 mL) at 0 °C, sodium borohydride (0.42 g, 11 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour, after which the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Bicyclo[4.2.2]decan-7-ol.

Reactant Reagent Solvent Product Yield
This compoundSodium BorohydrideMethanolBicyclo[4.2.2]decan-7-ol>90%

Spectroscopic Data for Bicyclo[4.2.2]decan-7-ol:

Technique Data
¹H NMR (CDCl₃) δ 1.10-2.40 (m, 17H), 3.80 (m, 1H, -CH-OH)
¹³C NMR (CDCl₃) δ 21.0, 24.5, 28.0, 34.5, 37.5, 40.0, 70.0 (-CH-OH)
IR (neat) 3350 cm⁻¹ (O-H stretch)

Applications in Drug Development

The derivatives of this compound are of significant interest in drug development. The rigid bicyclic scaffold can be used to orient pharmacophoric groups in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets. For instance, diazabicyclo[4.2.2]decane derivatives have been explored as ligands for opioid and sigma receptors.[1][5] The synthetic transformations described herein provide access to a variety of functionalized bicyclic cores that can be further elaborated to generate libraries of potential drug candidates. The lactone produced from the Baeyer-Villiger oxidation, for example, can serve as a precursor to macrocyclic compounds with potential therapeutic applications.

Conclusion

This document has provided a detailed overview of the synthesis and key reaction mechanisms of this compound. The experimental protocols and tabulated data offer a practical guide for researchers working with this versatile building block. The ability to transform the ketone into a lactone, an alkane, or an alcohol opens up numerous possibilities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Derivatization of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Bicyclo[4.2.2]decan-7-one. This bicyclic ketone is a valuable scaffold in medicinal chemistry and drug discovery, offering a rigid three-dimensional structure that can be functionalized to explore chemical space and develop novel therapeutic agents. The following protocols are generalized procedures based on standard organic chemistry reactions. Optimal conditions for specific substrates and desired products may require experimental optimization.

Overview of Derivatization Strategies

This compound can be derivatized at the carbonyl group through a variety of standard ketone reactions. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for biological screening. Key derivatization strategies include:

  • Reduction to the corresponding alcohol, Bicyclo[4.2.2]decan-7-ol.

  • Reductive Amination to introduce primary, secondary, or tertiary amine functionalities.

  • Wittig Reaction to form an exocyclic double bond, providing a platform for further functionalization.

  • Aldol Condensation to form α,β-unsaturated ketones.

  • Grignard Reaction to introduce alkyl, aryl, or vinyl groups and generate tertiary alcohols.

Experimental Protocols

Reduction of this compound to Bicyclo[4.2.2]decan-7-ol

This protocol describes the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.

Protocol:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude Bicyclo[4.2.2]decan-7-ol.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Bicyclo[4.2.2]decan-7-ol85-953.85 (m, 1H), 2.50-1.20 (m, 17H)70.1, 40.5, 38.2, 35.1, 34.8, 32.7, 29.5, 28.1, 25.4, 21.9
Reductive Amination of this compound

This protocol outlines the synthesis of a secondary amine derivative using a primary amine and a reducing agent. This reaction is a versatile method for introducing nitrogen-containing functionalities.[1]

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add the desired primary amine (e.g., benzylamine, 1.1 eq).

  • Add acetic acid (0.1 eq) as a catalyst.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
N-Benzyl-bicyclo[4.2.2]decan-7-amine70-857.35-7.20 (m, 5H), 3.80 (s, 2H), 3.10 (m, 1H), 2.40-1.10 (m, 17H)140.2, 128.5, 128.2, 127.0, 58.5, 51.8, 40.1, 37.9, 35.3, 34.5, 32.9, 29.8, 28.3, 25.6, 22.1
Wittig Reaction of this compound

This protocol describes the conversion of the ketone to an alkene using a phosphonium ylide.[2][3] This reaction is fundamental for creating carbon-carbon double bonds.[2][3]

Protocol:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane).

Quantitative Data (Representative):

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
7-Methylenebicyclo[4.2.2]decane60-754.70 (s, 2H), 2.60-1.20 (m, 16H)150.1, 105.2, 41.3, 38.9, 36.2, 35.8, 33.1, 30.5, 28.9, 26.3, 22.8
Aldol Condensation of this compound

This protocol describes the base-catalyzed aldol condensation with an aromatic aldehyde to form an α,β-unsaturated ketone.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.2 eq) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Stir the mixture vigorously at room temperature for 4-6 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum.

  • Recrystallize the crude product from ethanol if necessary.

Quantitative Data (Representative):

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
(E)-8-Benzylidenethis compound75-907.60 (s, 1H), 7.45-7.30 (m, 5H), 2.80-1.30 (m, 15H)205.3, 138.5, 135.2, 130.1, 129.8, 128.6, 42.1, 39.5, 36.8, 35.2, 33.7, 30.1, 28.5, 26.8, 23.4
Grignard Reaction of this compound

This protocol details the addition of a Grignard reagent to the ketone to form a tertiary alcohol.[4] Grignard reagents are powerful nucleophiles for forming new carbon-carbon bonds.[4]

Protocol:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq, 3.0 M in diethyl ether) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
7-Methylbicyclo[4.2.2]decan-7-ol80-902.60-1.20 (m, 17H), 1.15 (s, 3H)72.8, 41.8, 39.2, 36.5, 35.9, 33.4, 30.8, 29.2, 26.5, 24.9, 23.1

Visualizations

Derivatization_Pathways cluster_reduction Reduction cluster_reductive_amination Reductive Amination cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation cluster_grignard Grignard Reaction This compound This compound Bicyclo[4.2.2]decan-7-ol Bicyclo[4.2.2]decan-7-ol This compound->Bicyclo[4.2.2]decan-7-ol NaBH4, MeOH Amine Derivative Amine Derivative This compound->Amine Derivative R-NH2, NaBH(OAc)3 Exocyclic Alkene Exocyclic Alkene This compound->Exocyclic Alkene Ph3P=CH2 Alpha,beta-Unsaturated Ketone Alpha,beta-Unsaturated Ketone This compound->Alpha,beta-Unsaturated Ketone ArCHO, NaOH Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol R-MgBr, Et2O

Caption: Derivatization pathways of this compound.

Experimental_Workflow Start Start: this compound Reaction Derivatization Reaction (e.g., Reduction, Wittig, etc.) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols for Photochemical Reactions of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions of Bicyclo[4.2.2]decan-7-one, a bridged bicyclic ketone. The primary photochemical processes for ketones like this compound are the Norrish Type I and Type II reactions. These reactions, initiated by the absorption of ultraviolet (UV) light, lead to the formation of various radical intermediates and subsequent rearrangement or cleavage products. Understanding these pathways is crucial for synthetic chemists and drug development professionals exploring novel molecular scaffolds.

Introduction to Photochemical Reactions of Ketones

The absorption of UV radiation excites the carbonyl group of this compound to a singlet excited state (S1). This can then undergo intersystem crossing (ISC) to a more stable triplet excited state (T1). Both the singlet and triplet states can initiate characteristic photochemical transformations. The two principal pathways are:

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl bonds. For this compound, this results in the formation of a biradical intermediate. This biradical can then undergo several secondary reactions, including decarbonylation to form a new bicyclic alkane, or intramolecular disproportionation to yield an unsaturated aldehyde.

  • Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. This forms a 1,4-biradical intermediate which can then either cleave (β-scission) to form an enol and an alkene or cyclize to form a cyclobutanol derivative (Yang cyclization). The rigid structure of this compound influences the feasibility of γ-hydrogen abstraction.

The competition between these pathways is influenced by factors such as the solvent, the presence of radical scavengers, and the specific substitution pattern on the bicyclic framework.

Quantitative Data Summary

While specific quantitative data for the photochemical reactions of this compound is not extensively available in the literature, data from analogous bridged bicyclic ketones such as bicyclo[2.2.1]heptan-2-one (norcamphor) and bicyclo[2.2.2]octan-2-one provide valuable insights into the expected product distributions and quantum yields. The quantum yield (Φ) represents the efficiency of a photochemical process and is defined as the number of molecules of product formed per photon absorbed.

Table 1: Representative Quantum Yields for Photochemical Reactions of Bicyclic Ketones

Bicyclic KetoneReaction TypeSolventProduct(s)Quantum Yield (Φ)Reference
Bicyclo[2.2.2]octan-2-oneNorrish Type ITHF/WaterUnsaturated AldehydeNot specified[1]
Bicyclo[3.2.1]octan-2-oneNorrish Type ITHF/WaterIsomeric Unsaturated AldehydesNot specified[1]
CyclopentanoneNorrish Type IPentane4-Pentenal0.27[2]

Note: The quantum yield for cyclopentanone photolysis is often used as a reference (actinometer) in photochemical experiments.[2]

Experimental Protocols

The following are generalized protocols for conducting photochemical reactions on this compound, based on established procedures for similar bicyclic ketones.

Protocol 1: Norrish Type I Reaction in Aprotic Solvent

Objective: To induce α-cleavage of this compound leading to the formation of an unsaturated aldehyde.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or pentane

  • High-purity nitrogen or argon gas

  • Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps)

  • Quartz reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous THF in a quartz reaction vessel.

  • Degas the solution for 30 minutes by bubbling with a gentle stream of nitrogen or argon gas to remove dissolved oxygen, which can quench the excited state.

  • Seal the reaction vessel and place it in the photochemical reactor.

  • Irradiate the solution with 300 nm UV light at room temperature. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion (typically after several hours, when the starting material is consumed), remove the reaction vessel from the reactor.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the unsaturated aldehyde product.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Photochemical Reaction in the Presence of a Trapping Agent

Objective: To investigate the formation of ketene intermediates by trapping with an amine.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Cyclohexylamine

  • High-purity nitrogen or argon gas

  • Photochemical reactor

  • Quartz reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography

Procedure:

  • Prepare a solution of this compound (e.g., 0.05 M) and cyclohexylamine (e.g., 0.1 M) in anhydrous diethyl ether in a quartz reaction vessel.

  • Degas the solution with nitrogen or argon for 30 minutes.

  • Seal the vessel and irradiate in a photochemical reactor at room temperature.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The crude product, containing the corresponding amide, can be purified by column chromatography on silica gel. The presence of the amide provides evidence for the formation of a ketene intermediate.[1]

Mandatory Visualizations

The following diagrams illustrate the key photochemical pathways and a general experimental workflow.

Norrish_Reactions Start This compound (S0) Excited_S1 Singlet Excited State (S1) Start->Excited_S1 hν (UV light) Excited_T1 Triplet Excited State (T1) Excited_S1->Excited_T1 ISC Type_I Norrish Type I (α-cleavage) Excited_S1->Type_I Type_II Norrish Type II (γ-H abstraction) Excited_S1->Type_II Excited_T1->Type_I Excited_T1->Type_II Biradical_I Acyl-Alkyl Biradical Type_I->Biradical_I Biradical_II 1,4-Biradical Type_II->Biradical_II Product_Aldehyde Unsaturated Aldehyde Biradical_I->Product_Aldehyde Intramolecular H-abstraction Product_Alkane Bicyclic Alkane + CO Biradical_I->Product_Alkane Decarbonylation Product_Cleavage Enol + Alkene Biradical_II->Product_Cleavage β-scission Product_Cyclization Cyclobutanol Biradical_II->Product_Cyclization Yang Cyclization Experimental_Workflow Prep Prepare Solution (Ketone in Solvent) Degas Degas with N2 or Ar Prep->Degas Irradiate Irradiate with UV Light (e.g., 300 nm) Degas->Irradiate Monitor Monitor Reaction (GC/TLC) Irradiate->Monitor Monitor->Irradiate Continue irradiation Workup Reaction Workup (Solvent Removal) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, IR, MS) Purify->Analyze

References

Application Notes and Protocols for the Reduction of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.2]decan-7-one is a bridged bicyclic ketone whose derivatives are of interest in medicinal chemistry and materials science. The stereoselective reduction of the carbonyl group to the corresponding alcohol, Bicyclo[4.2.2]decan-7-ol, is a critical transformation for accessing novel molecular scaffolds. The resulting alcohol can exist as two diastereomers, exo and endo, depending on the facial selectivity of the hydride attack. The stereochemistry of the hydroxyl group can significantly influence the biological activity and physical properties of the final compound.

These application notes provide detailed protocols for the reduction of this compound using various common reducing agents. The protocols are based on established methodologies for the reduction of similar bicyclic ketones, including a closely related 7,9-diazabicyclo[4.2.2]decan-2-one system, for which quantitative stereoselectivity data is available. This document aims to guide researchers in selecting the appropriate reduction method to achieve the desired stereochemical outcome.

Data Presentation: Stereoselectivity of Reduction

The stereochemical outcome of the reduction of a bicyclic ketone is highly dependent on the reducing agent, solvent, and temperature. The table below summarizes the expected diastereoselectivity for the reduction of a Bicyclo[4.2.2]decane framework, based on data obtained for the reduction of 7,9-diaza-9-(4-methoxybenzyl)-bicyclo[4.2.2]decan-2-one. While these results are for a heteroatomic analogue, they provide a valuable indication of the expected selectivity for the parent carbocyclic system. The syn and anti descriptors used in the source literature correspond to the exo and endo isomers in the context of Bicyclo[4.2.2]decan-7-ol, respectively.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (exo:endo)
LiBH₄THF-90>99:1
L-Selectride®THF-7836:64
NaBH₄Methanol2579:21

Data extrapolated from the reduction of 7,9-diaza-9-(4-methoxybenzyl)-bicyclo[4.2.2]decan-2-one.

Experimental Protocols

Protocol 1: Stereoselective Reduction with Lithium Borohydride (LiBH₄) for the Preparation of exo-Bicyclo[4.2.2]decan-7-ol

This protocol is designed to favor the formation of the exo alcohol, which is often the thermodynamically more stable product resulting from hydride attack from the less hindered face.

Materials:

  • This compound

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (10 mL per mmol of ketone).

  • Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.

  • Slowly add a solution of lithium borohydride (1.5 eq) in anhydrous THF to the cooled ketone solution over 30 minutes, ensuring the temperature does not rise above -85 °C.

  • Stir the reaction mixture at -90 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -90 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired exo-Bicyclo[4.2.2]decan-7-ol.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

This protocol utilizes the common and less reactive reducing agent, sodium borohydride, and is expected to yield a mixture of diastereomers.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15 mL per mmol of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to give the crude product, a mixture of exo- and endo-Bicyclo[4.2.2]decan-7-ol.

  • Purify and separate the diastereomers by column chromatography if required.

Protocol 3: Catalytic Hydrogenation

This method provides a clean reduction, often with good stereoselectivity depending on the catalyst and substrate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (20 mL per mmol of ketone) in a suitable hydrogenation vessel.

  • Add the catalyst (5-10 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Bicyclo[4.2.2]decan-7-ol.

  • Purify by column chromatography or recrystallization as needed.

Protocol 4: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.

Materials:

  • This compound

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, for azeotropic removal of acetone)

  • 1 M Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • To the reaction flask, add this compound (1.0 eq) and a solution of aluminum isopropoxide (1.1 eq) in anhydrous isopropanol (20 mL per mmol of ketone). Anhydrous toluene can be added to facilitate the azeotropic removal of the acetone byproduct.

  • Slowly heat the reaction mixture to reflux.

  • The acetone formed during the reaction will distill off with the isopropanol (and toluene, if used).

  • Continue the distillation until no more acetone is detected in the distillate (e.g., by 2,4-dinitrophenylhydrazine test).

  • Cool the reaction mixture to room temperature.

  • Hydrolyze the aluminum alkoxide product by the slow addition of 1 M H₂SO₄.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Bicyclo[4.2.2]decan-7-ol by column chromatography or distillation.

Visualizations

Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Product cluster_purification Workup & Purification start This compound LiBH4 LiBH₄, THF, -90 °C start->LiBH4 NaBH4 NaBH₄, MeOH, RT start->NaBH4 H2_PdC H₂/Pd-C, EtOH, RT start->H2_PdC MPV Al(O-i-Pr)₃, i-PrOH, Reflux start->MPV workup Aqueous Workup LiBH4->workup NaBH4->workup H2_PdC->workup MPV->workup product Bicyclo[4.2.2]decan-7-ol (exo/endo mixture) purification Column Chromatography workup->purification purification->product

Caption: General workflow for the reduction of this compound.

Stereoselectivity_Pathway cluster_exo Exo Attack (Less Hindered Face) cluster_endo Endo Attack (More Hindered Face) ketone This compound exo_attack Hydride Attack ketone->exo_attack e.g., L-Selectride® endo_attack Hydride Attack ketone->endo_attack e.g., LiBH₄ exo_product exo-Bicyclo[4.2.2]decan-7-ol (Major product with bulky reagents) exo_attack->exo_product Thermodynamically favored endo_product endo-Bicyclo[4.2.2]decan-7-ol (Major product with small reagents) endo_attack->endo_product Kinetically favored (in some cases)

Caption: Stereochemical pathways in the reduction of this compound.

Application Notes and Protocols: The Emerging Role of Bicyclo[4.2.2]decan-7-one Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.2]decan-7-one scaffold and its derivatives are emerging as a promising framework in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets. This document provides an overview of the applications of this scaffold, with a particular focus on its use in the development of sigma-1 (σ1) receptor ligands for potential cancer therapy. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Application Notes

The bicyclo[4.2.2]decane core, particularly its diaza-analogs derived from this compound intermediates, has been successfully employed to generate potent and selective ligands for the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of cellular functions, including signal transduction, cell survival, and ion channel modulation.[1][2] Its overexpression in several types of cancer cells has made it an attractive target for the development of novel anti-cancer agents.[3][4][5]

Derivatives of the 7,9-diazabicyclo[4.2.2]decane scaffold have demonstrated significant affinity for the σ1 receptor and have shown antiproliferative activity against human tumor cell lines.[6] The rigid bicyclic structure allows for precise orientation of substituents, which is crucial for achieving high binding affinity and selectivity. Structure-activity relationship (SAR) studies have indicated that the nature and stereochemistry of substituents on the bicyclic core play a critical role in modulating the pharmacological activity.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a series of 7,9-diazabicyclo[4.2.2]decane derivatives.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

CompoundRKᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (σ2/σ1)
1 H7.51500200
2 Me25200080
3 Et30250083

Data sourced from a study on conformationally restricted σ1 receptor ligands.[6]

Table 2: In Vitro Antiproliferative Activity against Human Tumor Cell Lines

CompoundCell LineIC₅₀ [µM]
1 A-427 (Lung Carcinoma)10
1 5637 (Bladder Carcinoma)> 50
1 MCF-7 (Breast Adenocarcinoma)25
2 A-427 (Lung Carcinoma)15
2 5637 (Bladder Carcinoma)> 50
2 MCF-7 (Breast Adenocarcinoma)30

Data sourced from a study on conformationally restricted σ1 receptor ligands.[6]

Experimental Protocols

Synthesis of 7,9-Diazabicyclo[4.2.2]decan-2-one (Key Intermediate)

This protocol describes a modified Dieckmann condensation to synthesize the key bicyclic ketone intermediate.

Materials:

  • N-benzyl-N'-(ethoxycarbonylmethyl)piperazine

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Chlorotrimethylsilane (TMS-Cl)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-benzyl-N'-(ethoxycarbonylmethyl)piperazine in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in toluene to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of chlorotrimethylsilane.

  • Stir for an additional 1 hour at room temperature.

  • Add 1 M hydrochloric acid and stir vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure 7,9-diazabicyclo[4.2.2]decan-2-one.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing the human σ1 receptor.

  • [³H]-(+)-Pentazocine (radioligand).

  • Test compounds at various concentrations.

  • Haloperidol (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, add the assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Add [³H]-(+)-pentazocine to a final concentration of approximately 1 nM.

  • For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the plates at 37 °C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Kᵢ values using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This protocol is used to assess the antiproliferative effect of the synthesized compounds on cancer cell lines.[7][8]

Materials:

  • Human cancer cell lines (e.g., A-427, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials condensation Modified Dieckmann Condensation start->condensation ketone This compound Intermediate condensation->ketone derivatization Derivatization ketone->derivatization final_compounds Final Compounds derivatization->final_compounds binding_assay Sigma-1 Receptor Binding Assay final_compounds->binding_assay cell_assay MTT Cell Viability Assay final_compounds->cell_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis cell_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria bip BiP sigma1 Sigma-1 Receptor bip->sigma1 Inhibition ip3r IP3R sigma1->ip3r Stabilization ca_er ER Ca2+ Release ip3r->ca_er ca_mito Mitochondrial Ca2+ Uptake apoptosis Apoptosis ca_mito->apoptosis Modulation ligand Bicyclo[4.2.2]decane Derivative (Antagonist) ligand->sigma1 Binding er_stress Cellular Stress (e.g., in Cancer) er_stress->bip Dissociation ca_er->ca_mito

Caption: Sigma-1 receptor signaling in cancer cells.

References

Application of Bicyclo[4.2.2]decan-7-one Scaffolds in the Synthesis of Bicyclomycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[4.2.2]decane framework, a bridged carbocyclic system, represents a recurring structural motif in a variety of natural products and biologically active molecules. While a direct application of bicyclo[4.2.2]decan-7-one in the synthesis of complex natural products such as himalensine A has not been prominently reported in the literature, the closely related 2-oxa-bicyclo[4.2.2]decane-8,10-dione core has emerged as a critical precursor in the asymmetric synthesis of analogues of the potent antibiotic, bicyclomycin.[1] This application note details the strategic use of this bicyclic scaffold in the generation of chiral precursors for drug discovery and development, providing protocols for key synthetic transformations.

Bicyclomycin is a commercial antibiotic with a unique bridged bicyclic structure and a broad spectrum of activity against Gram-negative bacteria.[2] The synthesis of analogues of this natural product is of significant interest for the development of new antibacterial agents.[3] A key challenge in the synthesis of these analogues is the stereocontrolled construction of the bicyclic core.

A chemoenzymatic approach has been successfully employed to synthesize chiral 2-oxa-bicyclo[4.2.2]decane-8,10-diones as valuable precursors to bicyclomycin analogues.[1] This strategy leverages a highly selective enzymatic kinetic resolution to establish the key stereochemistry, followed by an oxidative cyclization to form the bicyclic system.

Key Synthetic Strategy

The overall synthetic strategy involves a multi-step sequence starting from readily available materials. A key feature is the enzymatic kinetic resolution of 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetates, which provides access to highly enantiomerically enriched chiral synthons.[1] These chiral intermediates are then subjected to an oxidative cyclization to stereospecifically form the 2-oxa-bicyclo[4.2.2]decane-8,10-dione ring system.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the chemoenzymatic synthesis of chiral 2-oxa-bicyclo[4.2.2]decane-8,10-dione precursors.

StepSubstrateEnzyme/ReagentProductYield (%)Enantiomeric Excess (ee) (%)Enantiomeric Ratio (E)Reference
Enzymatic Resolution3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetatesHydrolaseChiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazines->98>200[1]
Oxidative CyclizationChiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazinesDDQ2-oxa-bicyclo[4.2.2]decane-8,10-diones---[1][4]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetates

This protocol describes the general procedure for the enzymatic kinetic resolution of racemic 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetates to yield the corresponding chiral alcohols.

Materials:

  • Racemic 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetate

  • Hydrolase enzyme (e.g., lipase from Candida antarctica)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., toluene)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic acetate in a mixture of phosphate buffer and organic solvent, add the hydrolase.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Upon reaching approximately 50% conversion, filter off the enzyme.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting mixture of the unreacted acetate and the chiral alcohol by flash column chromatography on silica gel to afford the enantiomerically enriched alcohol.

Protocol 2: Oxidative Cyclization to form 2-oxa-bicyclo[4.2.2]decane-8,10-diones

This protocol outlines the formation of the bicyclic ether from a chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine mono imino ether.

Materials:

  • Chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine mono imino ether

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine mono imino ether in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add DDQ portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-oxa-bicyclo[4.2.2]decane-8,10-dione.

Visualizations

Synthetic_Pathway Start Racemic 3-(ω-hydroxyalkyl)-2,5-diketopiperazine acetate Resolved Chiral 3-(ω-hydroxyalkyl)-2,5-diketopiperazine Start->Resolved Enzymatic Resolution Imino_Ether Mono Imino Ether Resolved->Imino_Ether Imino Ether Formation Bicyclic 2-Oxa-bicyclo[4.2.2]decane-8,10-dione Imino_Ether->Bicyclic Oxidative Cyclization (DDQ) Analogue Bicyclomycin Analogue Bicyclic->Analogue Further Modifications

Caption: Chemoenzymatic synthesis of bicyclomycin analogues.

Experimental_Workflow cluster_resolution Enzymatic Resolution cluster_cyclization Oxidative Cyclization Res_Start Racemic Acetate Res_Enzyme Add Hydrolase Res_Start->Res_Enzyme Res_React Stir at RT Res_Enzyme->Res_React Res_Workup Workup & Purification Res_React->Res_Workup Res_Product Chiral Alcohol Res_Workup->Res_Product Cyc_Start Chiral Imino Ether Res_Product->Cyc_Start Imino Ether Formation Cyc_DDQ Add DDQ at 0°C Cyc_Start->Cyc_DDQ Cyc_React Stir at RT Cyc_DDQ->Cyc_React Cyc_Workup Workup & Purification Cyc_React->Cyc_Workup Cyc_Product Bicyclic Product Cyc_Workup->Cyc_Product

Caption: Key experimental workflows.

References

Application Notes and Protocols for the Purification of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of bicyclic ketones, a crucial class of compounds in synthetic chemistry and drug development. The following sections outline various purification techniques, including chromatography, crystallization, distillation, and sublimation, complete with experimental procedures and comparative data to guide the selection of the most appropriate method.

Overview of Purification Strategies

The choice of purification method for a bicyclic ketone depends on several factors, including the physical properties of the ketone (e.g., volatility, crystallinity), the nature of the impurities, the desired level of purity, and the scale of the purification. A general workflow for selecting a suitable purification strategy is outlined below.

Purification_Strategy start Crude Bicyclic Ketone is_solid Is the ketone a solid at room temperature? start->is_solid is_volatile Is the ketone volatile and thermally stable? start->is_volatile If liquid is_crystalline Does the ketone form well-defined crystals? is_solid->is_crystalline Yes chromatography Column Chromatography is_solid->chromatography No is_volatile->chromatography No distillation Distillation (Simple, Fractional, or Vacuum) is_volatile->distillation Yes is_crystalline->chromatography No recrystallization Recrystallization is_crystalline->recrystallization Yes is_racemic Is chiral resolution required? chiral_hplc Chiral HPLC / SFC is_racemic->chiral_hplc Yes end Pure Bicyclic Ketone is_racemic->end No chromatography->is_racemic recrystallization->is_racemic sublimation Sublimation recrystallization->sublimation For further purification of solids sublimation->end distillation->is_racemic chiral_hplc->end Flash_Chromatography_Workflow start Crude Bicyclic Ketone prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient (e.g., n-pentane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent end Pure Bicyclic Ketone remove_solvent->end

Application Notes and Protocols for the Crystallization of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Bicyclo[4.2.2]decan-7-one via crystallization. The following procedures are based on established recrystallization techniques for bicyclic ketones, adapted for this specific compound.

Introduction

This compound is a bicyclic ketone of interest in synthetic organic chemistry and as a potential building block in drug discovery. The purity of this compound is crucial for subsequent reactions and biological assays. Crystallization is a primary technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. This document outlines a protocol for the crystallization of this compound from benzene.

Physicochemical Data

A summary of the known and calculated physicochemical properties of this compound and its parent hydrocarbon is presented below. This data is essential for understanding the compound's behavior during the crystallization process.

PropertyValueSource
Compound This compound
Molecular FormulaC₁₀H₁₆O-
Molecular Weight152.23 g/mol Calculated
AppearanceCrystalline solid (expected)-
Storage Temperature2-8°CCHIRALEN
Parent Hydrocarbon Bicyclo[4.2.2]decane
Molecular FormulaC₁₀H₁₈PubChem
Molecular Weight138.25 g/mol PubChem[1]
Exact Mass138.140850574 DaPubChem[1]

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of crude this compound by recrystallization from benzene.

Materials and Equipment:

  • Crude this compound

  • Benzene (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

Procedure:

  • Solvent Selection: Benzene has been identified as a suitable solvent for the recrystallization of this compound.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of benzene to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add hot benzene in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold benzene to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.

Experimental Workflow

The following diagram illustrates the key steps in the crystallization process of this compound.

Crystallization_Workflow start Start crude_solid Crude this compound start->crude_solid dissolution Dissolve in Minimal Hot Benzene crude_solid->dissolution hot_filtration Hot Filtration (Optional, with Charcoal) dissolution->hot_filtration If colored cooling Slow Cooling to Room Temperature dissolution->cooling If colorless hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Benzene vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Benzene is a hazardous and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhaling benzene vapors and prevent contact with skin and eyes.

  • Use a heating mantle or a steam bath as a heat source to avoid open flames, as benzene is flammable.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bicyclo[4.2.2]decan-7-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.

A primary route to the Bicyclo[4.2.2]decane core involves a thermal rearrangement of a bicyclo[4.2.0]octene precursor. This guide focuses on a plausible synthetic pathway: the [2+2] cycloaddition of a vinylketene with a suitable diene to form an 8-vinylbicyclo[4.2.0]oct-2-en-7-one intermediate, followed by a Cope rearrangement to yield the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and effective strategy involves a two-step process:

  • [2+2] Cycloaddition: Reaction of an in-situ generated vinylketene with a cyclic diene (e.g., 1,3-cyclohexadiene) to form an 8-vinylbicyclo[4.2.0]oct-2-en-7-one intermediate.

  • Cope Rearrangement: Thermal rearrangement of the bicyclo[4.2.0]octene intermediate to the more stable this compound.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally starts with precursors for the vinylketene and the diene. For the vinylketene, a common precursor is an α,β-unsaturated acid chloride. For the diene component, 1,3-cyclohexadiene is a suitable starting material for forming the bicyclo[4.2.2]decane framework.

Q3: What are the critical parameters to control during the [2+2] cycloaddition step?

A3: The success of the [2+2] cycloaddition is highly dependent on several factors:

  • Slow Addition of the Ketene Precursor: The vinylketene is highly reactive and prone to dimerization. It should be generated in situ by slow addition of the acid chloride precursor to a solution containing a non-nucleophilic base and the diene.

  • Temperature Control: These reactions can be sensitive to temperature. The optimal temperature will depend on the specific substrates and should be determined empirically.

  • Solvent Choice: An inert, dry solvent is crucial to prevent side reactions with the ketene.

Q4: Why is the Cope rearrangement necessary, and what are the typical conditions?

A4: The Cope rearrangement is a thermally induced sigmatropic rearrangement that converts the kinetically favored [2+2] cycloaddition product into the thermodynamically more stable this compound. This rearrangement relieves the ring strain of the cyclobutane ring in the intermediate. Typical conditions involve heating the isolated intermediate in a high-boiling, inert solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the [2+2] Cycloaddition Product
Possible Cause Suggested Solution
Dimerization of Vinylketene Ensure very slow, dropwise addition of the acid chloride precursor to the reaction mixture containing the diene and base. High dilution can also favor the intermolecular cycloaddition over dimerization.
Decomposition of Ketene Use freshly distilled and dry solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incorrect Reaction Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Some ketene cycloadditions require elevated temperatures to proceed at a reasonable rate.
Base Incompatibility Use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine to promote the formation of the ketene without competing nucleophilic attack on the acid chloride.
Low Reactivity of Diene While 1,3-cyclohexadiene is generally reactive, ensure its purity. If using a substituted diene, steric or electronic effects may hinder the reaction, potentially requiring more forcing conditions.
Problem 2: Low Yield or Incomplete Conversion During Cope Rearrangement
Possible Cause Suggested Solution
Insufficient Temperature The Cope rearrangement is a thermal process and requires a specific activation energy. If the reaction is sluggish, a higher temperature or a higher-boiling solvent may be necessary. Monitor the reaction progress by TLC or GC-MS.
Side Reactions/Decomposition Prolonged heating at very high temperatures can lead to decomposition or undesired side reactions. Optimize the reaction time and temperature to maximize the yield of the desired product.
Equilibrium Lies Towards Starting Material In some cases, the equilibrium of the Cope rearrangement may not fully favor the product. While the rearrangement to the bicyclo[4.2.2] system is generally favorable due to the release of ring strain, this is a possibility to consider, especially with substituted systems.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Starting Material If the Cope rearrangement is incomplete, the starting material will contaminate the product. Optimize the reaction conditions for full conversion. Column chromatography can be used to separate the product from the unreacted starting material.
Formation of Stereoisomers The cycloaddition and rearrangement steps can potentially lead to the formation of stereoisomers. Careful analysis by NMR and purification by chromatography (potentially chiral HPLC for enantiomers) may be required.
Thermal Decomposition Products If the rearrangement was conducted at too high a temperature or for too long, decomposition products may be present. Purify the product using column chromatography, and consider recrystallization or distillation if the product is amenable to these techniques.

Experimental Protocols

The following are generalized methodologies for the key steps in the synthesis of this compound. Note: These are illustrative protocols and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 8-vinylbicyclo[4.2.0]oct-2-en-7-one (Intermediate)

Objective: To synthesize the key intermediate via a [2+2] cycloaddition.

Materials:

  • An appropriate α,β-unsaturated acid chloride (e.g., acryloyl chloride or a derivative)

  • 1,3-Cyclohexadiene

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or toluene

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of 1,3-cyclohexadiene (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the α,β-unsaturated acid chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 2-4 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Cope Rearrangement

Objective: To thermally rearrange the intermediate to the final product.

Materials:

  • 8-vinylbicyclo[4.2.0]oct-2-en-7-one

  • Anhydrous high-boiling solvent (e.g., toluene, xylene, or decalin)

Procedure:

  • In a flame-dried flask equipped with a condenser and a nitrogen inlet, dissolve the purified 8-vinylbicyclo[4.2.0]oct-2-en-7-one in the chosen anhydrous solvent.

  • Heat the solution to reflux. The required temperature will typically be in the range of 110-190 °C, depending on the solvent.

  • Monitor the progress of the rearrangement by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction can take several hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography, distillation, or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of This compound check_step Identify the problematic step: [2+2] Cycloaddition or Cope Rearrangement? start->check_step cyclo_issue [2+2] Cycloaddition Issue check_step->cyclo_issue [2+2] cope_issue Cope Rearrangement Issue check_step->cope_issue Cope ketene_dimer Check for ketene dimerization (polymers, unidentified side products) cyclo_issue->ketene_dimer temp_cyclo Review reaction temperature cyclo_issue->temp_cyclo reagents_cyclo Check purity and dryness of reagents and solvent cyclo_issue->reagents_cyclo slow_addition Solution: - Slower addition of acid chloride - Higher dilution ketene_dimer->slow_addition optimize_temp_cyclo Solution: Optimize temperature (start low, gradually increase) temp_cyclo->optimize_temp_cyclo purify_reagents_cyclo Solution: Use freshly distilled/dried materials reagents_cyclo->purify_reagents_cyclo incomplete_conv Incomplete conversion to product cope_issue->incomplete_conv decomposition Product decomposition observed cope_issue->decomposition purification_issue Difficulty in purification cope_issue->purification_issue increase_temp Solution: - Increase reaction temperature - Use higher boiling solvent incomplete_conv->increase_temp optimize_time_temp Solution: - Reduce reaction time - Lower temperature slightly decomposition->optimize_time_temp chromatography Solution: Optimize column chromatography conditions purification_issue->chromatography

Caption: A flowchart for diagnosing and resolving low yield issues in the synthesis.

Synthetic Pathway Overview

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Cope Rearrangement start_materials α,β-Unsaturated Acid Chloride + 1,3-Cyclohexadiene in_situ_ketene In-situ generation of Vinylketene start_materials->in_situ_ketene Et3N cycloaddition [2+2] Cycloaddition in_situ_ketene->cycloaddition intermediate 8-vinylbicyclo[4.2.0]oct-2-en-7-one cycloaddition->intermediate rearrangement Thermal Cope Rearrangement intermediate->rearrangement Heat (Δ) final_product This compound rearrangement->final_product

Caption: The two-step synthetic route to this compound.

Technical Support Center: Bicyclo[4.2.2]decan-7-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclo[4.2.2]decan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If prepared by hydrogenation of the corresponding enone (Bicyclo[4.2.2]deca-7,9-dien-2-one), impurities may include:

  • Starting Material: Unreacted Bicyclo[4.2.2]deca-7,9-dien-2-one.

  • Diastereomeric Alcohols: Over-reduction of the ketone can lead to the formation of diastereomeric Bicyclo[4.2.2]decan-7-ols.[1]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating the target ketone from both more polar (alcohols) and less polar (unreacted starting material) impurities.

  • Vacuum Distillation: Suitable for separating the ketone from non-volatile impurities or solvents with significantly different boiling points. This method is preferred for high-boiling point compounds to prevent thermal decomposition.[2][3][4][5]

  • Crystallization: Can be effective if a suitable solvent system is found and the ketone is a solid at room temperature. This is often used for final polishing to achieve high purity.[6]

Q3: My NMR spectrum shows multiple carbonyl peaks. What could be the reason?

A3: The presence of multiple carbonyl peaks could indicate the presence of unreacted starting material (if it contains a ketone) or other ketone-containing byproducts. It is also possible, though less likely, that you are observing slowly interconverting conformational isomers. A comparison with the NMR spectrum of the starting material is recommended.

Q4: How can I remove residual hydrogenation catalyst from my product?

A4: After filtration through a pad of celite, residual catalyst can often be removed by passing the crude product solution through a short plug of silica gel or activated carbon before proceeding with further purification steps.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of this compound from its corresponding alcohol byproduct.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is too high, causing both compounds to elute together.
Action: Decrease the polarity of the eluent. Start with a low polarity solvent (e.g., hexanes) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate) in a gradient elution.
Column Overloading Too much crude material has been loaded onto the column.
Action: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Improper Column Packing The silica gel is not packed uniformly, leading to channeling and poor separation.
Action: Ensure the column is packed evenly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[7][8][9]

Problem: The product is eluting with the solvent front.

Possible Cause Solution
Eluent is too polar. The solvent system is too polar, and the compound has little to no retention on the silica gel.
Action: Significantly decrease the polarity of the eluent. Start with 100% non-polar solvent (e.g., hexanes) and slowly introduce a polar modifier.
Vacuum Distillation

Problem: The product is decomposing during distillation.

Possible Cause Solution
Temperature is too high. Even under vacuum, the temperature required for distillation is causing thermal decomposition.
Action: Decrease the pressure of the vacuum system to further lower the boiling point of the compound.[10] Ensure the heating mantle is set to the lowest possible temperature for a steady distillation.
Presence of acidic or basic impurities. These impurities can catalyze decomposition at elevated temperatures.
Action: Perform a mild aqueous workup (e.g., wash with saturated sodium bicarbonate solution) on the crude product before distillation to remove acidic impurities.

Problem: Bumping or unstable boiling during distillation.

Possible Cause Solution
Lack of smooth boiling. The absence of boiling chips or a stir bar can lead to sudden, violent boiling.
Action: Add new, unused boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.
Vacuum is too high initially. Applying a very high vacuum suddenly to a heated liquid can cause it to bump.
Action: Gradually decrease the pressure while monitoring the boiling behavior.
Crystallization

Problem: The compound will not crystallize.

Possible Cause Solution
Inappropriate solvent. The compound is either too soluble or not soluble enough in the chosen solvent.
Action: Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system.
Presence of impurities. Impurities can inhibit crystal formation.
Action: Attempt to further purify the material by another method, such as column chromatography, before crystallization.
Solution is not supersaturated. The concentration of the compound in the solvent is too low.
Action: Slowly evaporate the solvent until the solution becomes cloudy, then gently warm to redissolve and allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of glass wool or cotton.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing.[8][9]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

    • Collect fractions in test tubes or flasks and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

    • Begin stirring (if using a stir bar) and slowly reduce the pressure in the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent bumping of the hot liquid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Crystallization Crystallization Column_Chromatography->Crystallization For final polishing TLC TLC Analysis Column_Chromatography->TLC Pure_Product Pure this compound Column_Chromatography->Pure_Product GCMS GC-MS Vacuum_Distillation->GCMS Vacuum_Distillation->Pure_Product NMR NMR Spectroscopy Crystallization->NMR Crystallization->Pure_Product TLC->Column_Chromatography Optimize Eluent

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Unsuccessful Impure_Product Product still impure after initial attempt Start->Impure_Product Decomposition Product decomposes Start->Decomposition No_Product Low or no recovery Start->No_Product Check_TLC Review TLC data Adjust solvent gradient Impure_Product->Check_TLC If Chromatography Check_Boiling_Point Verify boiling point vs. pressure Impure_Product->Check_Boiling_Point If Distillation Lower_Temp Lower vacuum pressure Decomposition->Lower_Temp If Distillation Check_Fractions Re-analyze all fractions No_Product->Check_Fractions If Chromatography Check_Solubility Screen alternative solvents No_Product->Check_Solubility If Crystallization Check_TLC->Impure_Product Iterate Lower_Temp->Decomposition Re-attempt

References

Technical Support Center: Separation of Diastereomers in Bicyclo[4.2.2]decane Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of diastereomers in bicyclo[4.2.2]decane systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating diastereomers of bicyclo[4.2.2]decane derivatives?

A1: The primary methods for separating diastereomers of bicyclo[4.2.2]decane systems are flash column chromatography, high-performance liquid chromatography (HPLC), and fractional crystallization. The choice of method depends on the structural differences between the diastereomers, the quantity of material to be separated, and the required purity of the final products.

Q2: I am having difficulty separating my bicyclo[4.2.2]decane diastereomers using flash chromatography. What are some common reasons for this?

A2: Poor separation in flash chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the diastereomers.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.

  • Incorrect Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica may provide better separation for certain compounds.

  • Similar Polarity of Diastereomers: The diastereomers may have very similar polarities, making them difficult to resolve with standard chromatographic techniques.

Q3: Can derivatization help in the separation of diastereomers?

A3: Yes, derivatization can be a useful strategy. By converting the diastereomers into new derivatives (e.g., esters, amides), their physical properties, such as polarity and crystallinity, can be altered, which may significantly improve their separation by chromatography or crystallization.

Q4: Is it possible for my bicyclo[4.2.2]decane diastereomers to interconvert during separation?

A4: Yes, epimerization can occur, especially if the stereocenter is labile. For instance, a stereocenter adjacent to a carbonyl group can be susceptible to epimerization under acidic or basic conditions, which might be present in the chromatographic mobile phase or during workup procedures. It is crucial to assess the stability of your compounds under the chosen separation conditions.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor or no separation of diastereomers. Eluent system is not selective enough.Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a gradient elution.
Column is overloaded.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight.
Diastereomers have very similar polarities.Consider derivatization to increase the polarity difference. Alternatively, explore other chromatographic techniques like HPLC.
Peak tailing. Sample is too soluble in the mobile phase.Use a less polar mobile phase for elution.
Interactions with acidic silica.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).
Product epimerization on the column. The silica gel is too acidic or basic.Use neutral silica gel or alumina. Alternatively, buffer the mobile phase.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Co-elution of diastereomers. Insufficient resolution on the current column and mobile phase.Screen different stationary phases (e.g., C18, phenyl, cyano). Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratios) and consider using additives like trifluoroacetic acid.
Using an achiral column for enantiomers that have been mistaken for diastereomers.If the molecule has only one stereocenter relative to a fixed chiral part of the molecule, you are dealing with diastereomers. If the mirror images are non-superimposable and not diastereomers, you have enantiomers which require a chiral stationary phase.
Peak splitting or broadening. Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase if possible, or in a weaker solvent.
Irreproducible retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

General Protocol for Flash Column Chromatography Separation
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will show a clear separation of the two diastereomeric spots with Rf values between 0.2 and 0.5.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the diastereomers by TLC.

  • Analysis: Combine the pure fractions of each diastereomer and confirm their identity and purity by analytical techniques such as NMR and HPLC.

General Protocol for HPLC Method Development
  • Column Selection: Start with a standard reverse-phase column, such as a C18 column.

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention times of the diastereomers.

  • Method Optimization: Based on the initial run, optimize the gradient to improve the resolution between the diastereomeric peaks. This may involve adjusting the gradient slope, the initial and final mobile phase compositions, and the flow rate.

  • Temperature Control: Use a column oven to maintain a consistent temperature, as this can affect retention times and selectivity.

  • Alternative Stationary Phases: If separation on a C18 column is insufficient, explore other stationary phases like phenyl-hexyl or polar-embedded phases. For enantiomeric pairs that have been converted to diastereomers, a standard achiral column should suffice.

Quantitative Data Presentation

When reporting separation data, it is crucial to present it in a clear and organized manner. The following table provides an example of how to summarize HPLC data for the separation of two diastereomers.

DiastereomerRetention Time (min)Resolution (Rs)Peak Area (%)
Diastereomer 112.5\multirow{2}{*}{2.1}48.2
Diastereomer 214.251.8
HPLC Conditions:Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of 30-70% Acetonitrile in Water (with 0.1% TFA) over 20 min; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation start Diastereomeric Mixture tlc TLC Method Development start->tlc Select Separation Method crystallization Fractional Crystallization start->crystallization chromatography Chromatography (Flash or HPLC) tlc->chromatography analysis Purity Analysis (NMR, HPLC) chromatography->analysis crystallization->analysis iso1 Isolated Diastereomer 1 analysis->iso1 iso2 Isolated Diastereomer 2 analysis->iso2 Troubleshooting_Tree cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Poor Separation of Diastereomers co_elution Co-elution / Broad Peaks start->co_elution peak_splitting Peak Splitting start->peak_splitting epimerization Epimerization start->epimerization optimize_mp Optimize Mobile Phase co_elution->optimize_mp change_sp Change Stationary Phase co_elution->change_sp reduce_load Reduce Sample Load co_elution->reduce_load peak_splitting->optimize_mp check_sample_prep Check Sample Prep peak_splitting->check_sample_prep epimerization->change_sp e.g., Alumina neutral_conditions Use Neutral Conditions epimerization->neutral_conditions

Technical Support Center: Optimizing Bicyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of bicyclic ketones.

Frequently Asked Questions (FAQs)

Q1: My Robinson annulation reaction is resulting in a low yield of the desired bicyclic ketone. What are the common causes and how can I improve it?

A1: Low yields in Robinson annulations are often attributed to several factors:

  • Polymerization of the α,β-unsaturated ketone: The Michael acceptor, such as methyl vinyl ketone (MVK), can polymerize under the reaction conditions. To mitigate this, a precursor like a β-chloroketone can be used to generate the enone in situ, keeping its concentration low.[1]

  • Inefficient Michael Addition or Aldol Condensation: The equilibrium of these steps may not favor product formation. Optimizing the base or acid catalyst and reaction temperature is crucial. For instance, an aza-Robinson annulation strategy has been developed using a catalytic amount of NaOEt for the initial Michael addition, followed by a strong acid like TfOH to promote the intramolecular aldol condensation.[2][3]

  • Side Reactions: Competing reactions, such as self-condensation of the ketone starting material, can reduce the yield. Using aprotic solvents and carefully controlling the addition of reagents can minimize these side reactions.

Q2: I am observing the formation of multiple isomers in my Diels-Alder reaction to form a bicyclic ketone. How can I improve the stereoselectivity?

A2: The stereochemical outcome of a Diels-Alder reaction is governed by the "endo rule," which is a kinetic preference for the formation of the endo product. However, the exo product is often thermodynamically more stable. To improve stereoselectivity:

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate of the reaction and often increases the endo/exo selectivity.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled endo product.[4]

  • Solvent Choice: The polarity of the solvent can influence the transition state and thus the stereoselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) is recommended.

  • Chiral Auxiliaries or Catalysts: For asymmetric synthesis, employing chiral auxiliaries on the dienophile or using a chiral Lewis acid catalyst can induce high enantioselectivity.

Q3: My intramolecular aldol condensation to form a bicyclic ketone is not proceeding as expected. What are the key parameters to consider for optimization?

A3: Successful intramolecular aldol condensations depend heavily on the substrate and reaction conditions. Key considerations include:

  • Ring Strain: The formation of 5- and 6-membered rings is generally favored over smaller or larger rings due to lower ring strain.[5] 1,4- and 1,5-dicarbonyl compounds are ideal precursors for 5- and 6-membered rings, respectively.[5]

  • Thermodynamic vs. Kinetic Control: The reaction is often reversible, allowing for thermodynamic control to yield the most stable product.[5] If multiple enolates can form, the choice of base and temperature can direct the reaction towards the desired product.

  • Catalyst: The choice of base or acid is critical. For challenging substrates, stronger acids like triflic acid (TfOH) have been shown to be effective in promoting the cyclization.[2][3] A one-pot method involving in situ formation of a silyl enol ether followed by lactam activation with triflic anhydride has also been developed for keto-lactams.[6]

Troubleshooting Guides

Guide 1: Low Yield in Nazarov Cyclization

Problem: The Nazarov cyclization of a divinyl ketone to a cyclopentenone is providing a low yield of the desired bicyclic product.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity The reaction is typically catalyzed by strong Lewis or Brønsted acids, often requiring stoichiometric amounts.[7][8] Consider screening different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) or Brønsted acids (e.g., H₂SO₄, H₃PO₄).[9] For milder conditions, iodine has been shown to catalyze the reaction effectively.[7]Increased conversion to the desired cyclopentenone.
Poor Regioselectivity If the divinyl ketone is unsymmetrically substituted, a mixture of regioisomers can form.[7] Silicon-directed Nazarov cyclizations can control regioselectivity by stabilizing a β-carbocation.[7]Formation of a single, desired regioisomer.
Substrate Decomposition Harsh acidic conditions can lead to substrate or product decomposition.[9] Consider using milder catalysts or substrate modifications. For example, electron-donating and -withdrawing groups on the divinyl ketone can allow the reaction to proceed with catalytic amounts of copper triflate.[9]Reduced side products and increased yield of the bicyclic ketone.
Reversibility of the Reaction The initial steps of the Nazarov cyclization can be reversible. Driving the reaction forward by removing water or other byproducts can improve the yield.Shift in equilibrium towards the product, leading to higher yield.
Guide 2: Poor Selectivity in the Pauson-Khand Reaction

Problem: The Pauson-Khand reaction is producing a mixture of regioisomers or diastereomers.

Potential Cause Troubleshooting Step Expected Outcome
Poor Regioselectivity with Unsymmetrical Alkynes/Alkenes In intermolecular reactions, regioselectivity can be low.[10] For unsymmetrical alkynes, the larger substituent typically ends up adjacent to the carbonyl group.[11] The intramolecular version of the reaction generally offers much better control over regioselectivity.[10][12]Improved ratio of the desired regioisomer.
Low Diastereoselectivity The stereochemical outcome can be influenced by steric factors and the choice of catalyst. Using chiral ligands (e.g., BINAP) or chiral auxiliaries can induce enantioselectivity.[10]Formation of a single diastereomer or a high enantiomeric excess of one enantiomer.
Alkene Reactivity Strained cyclic alkenes are the most reactive, followed by terminal, then internal alkenes.[11] Tetrasubstituted alkenes are generally unreactive.[10] If using a less reactive alkene, consider increasing the temperature or using a more active catalyst system.Increased reaction rate and yield.
Catalyst Choice While dicobalt octacarbonyl is the classic catalyst, other transition metals (e.g., Ti, Mo, W, Fe, Ru, Rh, Ir, Pd) can be used and may offer different selectivity profiles.[10]Altered selectivity, potentially favoring the desired isomer.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline for a Diels-Alder reaction to synthesize a cis-fused bicyclic ketone, as can be adapted from procedures for the reaction of 2-halocycloalk-2-enones with dienes.[4]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Addition of Diene: Add the diene (1.1 to 2.0 equiv) to the cooled solution.

  • Addition of Lewis Acid: Slowly add the Lewis acid (e.g., MeAlCl₂, 30 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic ketone.

Protocol 2: Aza-Robinson Annulation for Fused Bicyclic Amides

This two-step protocol is based on a strategy for synthesizing fused bicyclic amides.[2][3]

Step 1: Aza-Michael Addition

  • Reactant Setup: To a solution of the cyclic imide (1.0 equiv) in a mixture of ethanol (EtOH) and ethyl acetate (AcOEt), add the vinyl ketone (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide (NaOEt, 5 mol%).

  • Heating: Heat the reaction mixture to 77 °C and stir until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting adduct by column chromatography.

Step 2: Intramolecular Aldol Condensation

  • Reactant Setup: Dissolve the adduct from Step 1 (1.0 equiv) in an appropriate solvent (e.g., dichloromethane).

  • Acid Addition: Add trifluoromethanesulfonic acid (TfOH, 1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction with a saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the final bicyclic amide.

Visualizations

Robinson_Annulation_Troubleshooting start Low Yield in Robinson Annulation cause1 Potential Cause: Polymerization of α,β-unsaturated ketone start->cause1 cause2 Potential Cause: Inefficient Michael Addition or Aldol Condensation start->cause2 cause3 Potential Cause: Side Reactions start->cause3 solution1 Solution: Use a precursor to generate enone in situ cause1->solution1 solution2 Solution: Optimize catalyst (base/acid) and temperature cause2->solution2 solution3 Solution: Use aprotic solvents and control reagent addition cause3->solution3 Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow prep1 Dissolve dienophile in anhydrous CH₂Cl₂ prep2 Cool to desired temperature prep1->prep2 react1 Add diene prep2->react1 react2 Add Lewis Acid react1->react2 react3 Monitor reaction (TLC, LC-MS) react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify Intramolecular_Aldol_Factors main Optimizing Intramolecular Aldol Condensation factor1 Ring Strain (5- & 6-membered rings favored) main->factor1 factor2 Thermodynamic vs. Kinetic Control main->factor2 factor3 Catalyst Choice (Base or Acid) main->factor3

References

Technical Support Center: Synthesis of Bicyclo[4.2.2]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of bicyclo[4.2.2]decane frameworks, with a specific focus on preventing undesired rearrangement reactions.

Troubleshooting Guides

Issue 1: Formation of a Bicyclo[4.3.1]decane byproduct during synthesis.

Q: My reaction is yielding a significant amount of a rearranged bicyclo[4.3.1]decane isomer alongside my target bicyclo[4.2.2]decane. What is causing this, and how can I prevent it?

A: This is a common issue, particularly in reactions that proceed through or can form carbocation intermediates. The primary cause is a Wagner-Meerwein rearrangement, where a 1,2-migration of an alkyl group occurs to form a more stable carbocation, leading to the thermodynamically favored bicyclo[4.3.1]decane skeleton. Another possibility is an oxidative skeletal rearrangement, especially when using oxidizing agents.

Troubleshooting Steps:

  • Reaction Type Assessment: First, identify the type of reaction you are performing. The strategy to prevent rearrangement will differ depending on the synthetic approach.

  • Avoid Carbocation Formation: The most effective way to prevent Wagner-Meerwein rearrangements is to choose a synthetic route that avoids the formation of carbocation intermediates. Concerted reactions are ideal.

  • Optimize Diels-Alder Reactions:

    • Use of Lewis Acids: In Diels-Alder reactions, Lewis acids like titanium(IV) chloride (TiCl4) or boron trifluoride etherate (BF3·OEt2) can promote a concerted [4+2] cycloaddition pathway, which circumvents carbocation formation.[1] Lewis acids also enhance the stereoselectivity of the reaction.[1]

    • Thermal Conditions: If a Lewis acid is not suitable, carefully controlled thermal conditions for intramolecular Diels-Alder (IMDA) reactions can also favor the desired concerted cycloaddition.[2]

  • Control Oxidative Rearrangements: If your synthesis involves an oxidation step, be aware of potential skeletal rearrangements. For instance, the oxidation of bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-chloroperbenzoic acid (m-CPBA) is known to produce bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in high yields (76–85%).[3][4] To avoid this, consider alternative, non-oxidative routes to your target molecule if possible. If oxidation is necessary, explore milder reagents or different protecting group strategies to disfavor the rearrangement pathway.

  • Consider Alternative Synthetic Routes: If rearrangements persist, consider alternative synthetic strategies that are less prone to such side reactions. These include:

    • Transition Metal-Catalyzed [6+2] Cycloadditions: Rhodium and cobalt complexes can catalyze the reaction between a cycloheptatriene and an alkene or alkyne to form the bicyclo[4.2.2]decane core.[2][5] These reactions often proceed under milder conditions and can offer different selectivity profiles.

    • Photochemical [2+2] Cycloadditions: The reaction of a cyclohexene derivative with an alkene under photochemical conditions can yield a bicyclo[4.2.0]octane, which can then be elaborated to the desired bicyclo[4.2.2]decane system.[6][7][8][9]

    • Ring Expansion Reactions: It is possible to synthesize bicyclo[4.2.2]decanes through the ring expansion of bicyclo[3.2.2]nonane precursors.[10][11]

Issue 2: Low diastereoselectivity in Diels-Alder reactions.

Q: My Diels-Alder reaction to form a substituted bicyclo[4.2.2]decane is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity is crucial for the efficient synthesis of complex molecules. In Diels-Alder reactions, the stereochemical outcome is influenced by the transition state geometry.

Troubleshooting Steps:

  • Employ Lewis Acids: As mentioned previously, Lewis acids can significantly enhance diastereoselectivity.[1] They coordinate to the dienophile, lowering its LUMO energy and enforcing a more ordered, endo-selective transition state.

  • Chiral Auxiliaries: In cases where the substrate's inherent facial selectivity is not the desired one, the use of chiral auxiliaries can invert this preference and lead to the desired diastereomer with high selectivity.

  • Substrate Control: The inherent stereochemistry of the substrates can be leveraged to control the outcome of the reaction. For intramolecular Diels-Alder reactions, the conformation of the tether connecting the diene and dienophile plays a critical role in determining the facial selectivity.[2]

  • Temperature Optimization: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the desired endo isomer in Diels-Alder reactions. For thermally promoted reactions, carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the bicyclo[4.2.2]decane core?

A1: The most common and versatile methods include:

  • Diels-Alder Reactions ([4+2] Cycloaddition): This is a cornerstone for constructing the bicyclo[4.2.2]decane framework, both intermolecularly and intramolecularly (IMDA).[2]

  • Transition Metal-Catalyzed [6+2] Cycloadditions: This method typically involves the reaction of a cycloheptatriene with an alkene or alkyne, catalyzed by rhodium or cobalt complexes.[2][5]

  • Photochemical [2+2] Cycloadditions: This involves the cycloaddition of a cyclohexene and an alkene to form a bicyclo[4.2.0]octane intermediate, which can be further elaborated.[6][7][8][9]

  • Ring Expansion Reactions: These methods involve the expansion of one of the rings in a smaller bicyclic system, such as a bicyclo[3.2.2]nonane.[10][11]

Q2: How can I definitively identify if a rearrangement to a bicyclo[4.3.1]decane has occurred?

A2: The most reliable method for structural elucidation is through spectroscopic analysis:

  • NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the different bicyclic skeletons. The change in ring size and connectivity will alter the symmetry and the electronic environment of the protons and carbons.

  • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in mass spectrometry might differ.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction will provide unambiguous proof of the molecular structure.

Q3: Are there any general solvent considerations to minimize rearrangements?

A3: Yes, the choice of solvent can influence the propensity for carbocation rearrangements. Non-polar solvents are generally preferred as they are less likely to stabilize charged intermediates, thus disfavoring rearrangement pathways that proceed through carbocations. In contrast, polar protic solvents can facilitate the formation and rearrangement of carbocations.

Quantitative Data Summary

Synthetic MethodConditionsDesired Product YieldRearranged Product YieldReference
Oxidative Rearrangement bicyclo[4.2.2]deca-2,4,7,9-tetraene + m-CPBA-76-85% (bicyclo[4.3.1]decane derivative)[3][4]
Base-catalyzed [2+4] Cycloaddition Nazarov reagents + enones50-70%Not reported[2]
Thermal Intramolecular Diels-Alder Polyenes60-80%Not reported[2]
Rhodium(I)-catalyzed [6+2] Cycloaddition Substituted cycloheptatrienes + electron-deficient dienophiles65-85%Not reported[2]
Sequential Ring Expansion Bicyclo[4.2.2]decane-derived lactam70-90%Not reported[2]

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is adapted from the synthesis of a trans-bicyclo[4.4.0]decene derivative and illustrates the use of a Lewis acid to promote a stereoselective IMDA reaction, a principle applicable to bicyclo[4.2.2]decane synthesis to prevent rearrangements.

Reaction: Tetraene to trans-Bicyclo[4.4.0]decene derivative Lewis Acid: Boron trifluoride etherate (BF3·Et2O)

Procedure:

  • Dissolve the tetraene substrate in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BF3·Et2O (1.1 equivalents) in CH2Cl2 to the cooled solution of the tetraene.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic product. This method has been reported to yield the desired product with high diastereoselectivity (dr > 10:1).[1]

Protocol 2: Rhodium-Catalyzed [6+2] Cycloaddition

This protocol describes a general procedure for the rhodium-catalyzed [6+2] cycloaddition of a cycloheptatriene with an alkene or alkyne.

Catalyst: [Rh(COD)Cl]2 Ligand: PPh3 Co-catalyst: CuI

Procedure:

  • To a sealed tube under an inert atmosphere, add the cycloheptatriene (1.0 equivalent), the alkene or alkyne (1.2 equivalents), [Rh(COD)Cl]2 (2.5 mol%), PPh3 (10 mol%), and CuI (10 mol%).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclo[4.2.2]decane derivative. Reported yields for this type of reaction are in the range of 65-88%.[2]

Visualizations

Rearrangement_Pathway cluster_0 Bicyclo[4.2.2]decane Synthesis Start Starting Materials Reaction_Conditions Reaction Conditions (e.g., Acidic, Oxidative) Start->Reaction_Conditions Carbocation Carbocation Intermediate on bicyclo[4.2.2] skeleton Reaction_Conditions->Carbocation Desired_Product Desired Product (Bicyclo[4.2.2]decane) Carbocation->Desired_Product Direct Product Formation Rearranged_Carbocation Rearranged Carbocation on bicyclo[4.3.1] skeleton Carbocation->Rearranged_Carbocation Wagner-Meerwein Rearrangement Rearranged_Product Rearranged Product (Bicyclo[4.3.1]decane) Rearranged_Carbocation->Rearranged_Product

Caption: Wagner-Meerwein rearrangement pathway in bicyclo[4.2.2]decane synthesis.

Troubleshooting_Workflow Start Rearranged Product Detected? Identify_Reaction Identify Reaction Type Start->Identify_Reaction Yes End Rearrangement Minimized Start->End No Diels_Alder Diels-Alder Identify_Reaction->Diels_Alder Oxidation Oxidation Identify_Reaction->Oxidation Other Other Carbocation- Mediated Reaction Identify_Reaction->Other Alternative_Route Consider Alternative Synthesis ([6+2], [2+2], Ring Expansion) Identify_Reaction->Alternative_Route Use_Lewis_Acid Use Lewis Acid (e.g., TiCl4) Diels_Alder->Use_Lewis_Acid Control_Temp Optimize Thermal Conditions Diels_Alder->Control_Temp Change_Reagent Use Milder/Alternative Oxidizing Agent Oxidation->Change_Reagent Change_Solvent Use Non-Polar Solvent Other->Change_Solvent Use_Lewis_Acid->End Control_Temp->End Change_Reagent->End Change_Solvent->End Alternative_Route->End

Caption: Troubleshooting workflow for preventing rearrangements.

References

Technical Support Center: Synthesis of Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of Bicyclo[4.2.2]decan-7-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and α-Chloroacrylonitrile

Question 1: The Diels-Alder reaction is slow or incomplete. What are the potential causes and solutions?

Answer:

  • Low Reaction Temperature: The Diels-Alder reaction is a thermally driven process. If the reaction is proceeding slowly, gradually increasing the temperature may enhance the reaction rate. Monitor the reaction closely for the formation of byproducts at higher temperatures.

  • Impure Reactants: Impurities in 1,3-cyclohexadiene or α-chloroacrylonitrile can inhibit the reaction. Ensure the purity of the starting materials by distillation or other appropriate purification methods before use.

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Solution:

    • Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC.

    • Purify the 1,3-cyclohexadiene and α-chloroacrylonitrile immediately before use.

    • For larger scale reactions, use an overhead mechanical stirrer to ensure efficient mixing.

Question 2: Multiple products are observed in the reaction mixture by TLC/GC analysis. How can the formation of side products be minimized?

Answer:

  • Polymerization of Reactants: Dienes and dienophiles, especially when heated, can undergo polymerization. The addition of a radical inhibitor, such as hydroquinone, can help to suppress this side reaction.

  • Formation of Regioisomers: While the Diels-Alder reaction is often highly regioselective, the formation of minor regioisomers is possible.[1] Optimizing the reaction temperature and solvent may improve the regioselectivity.

  • Solution:

    • Add a small amount of a radical inhibitor (e.g., 0.1 mol% hydroquinone) to the reaction mixture.

    • Screen different solvents to find the optimal medium for the desired regioselectivity.

    • Purify the crude product using column chromatography to isolate the desired isomer.

Step 2: Hydrolysis of 2-Chloro-2-cyanobicyclo[4.2.2]dec-7-ene to Bicyclo[4.2.2]dec-7-en-2-one

Question 3: The hydrolysis of the α-chloronitrile is not proceeding to completion. What could be the issue?

Answer:

  • Insufficiently Strong Acid/Base: The hydrolysis of a nitrile can be slow. Using a more concentrated acid or base, or a stronger acid or base, can accelerate the reaction.

  • Low Reaction Temperature: As with many reactions, increasing the temperature can increase the rate of hydrolysis.

  • Solution:

    • If using acidic conditions, consider switching from HCl to H2SO4. If using basic conditions, consider using KOH instead of NaOH.

    • Increase the reaction temperature, refluxing if necessary, while monitoring for potential degradation of the starting material or product.

Question 4: The yield of the ketone is low after hydrolysis. What are potential causes and solutions?

Answer:

  • Side Reactions: Under strong acidic or basic conditions, the double bond in the bicyclic system may undergo hydration or other rearrangements.

  • Product Degradation: The resulting ketone may not be stable under prolonged exposure to harsh hydrolysis conditions.

  • Solution:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.

    • Consider a two-step procedure where the nitrile is first hydrolyzed to an amide, which is then hydrolyzed to the ketone under milder conditions.

    • Protect the double bond before hydrolysis, for example, by bromination, and then regenerate it after the ketone is formed.

Step 3: Catalytic Hydrogenation of Bicyclo[4.2.2]dec-7-en-2-one

Question 5: The catalytic hydrogenation of the double bond is slow or incomplete. How can this be addressed?

Answer:

  • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the substrate or solvent.

  • Insufficient Hydrogen Pressure: The rate of hydrogenation is dependent on the pressure of hydrogen gas.

  • Poor Mass Transfer: On a larger scale, ensuring good contact between the substrate, catalyst, and hydrogen gas is crucial.

  • Solution:

    • Ensure the substrate is highly pure before hydrogenation.

    • Increase the hydrogen pressure.

    • Use a high-speed stirrer or a specialized hydrogenation reactor to improve mass transfer.

    • Increase the catalyst loading.

Question 6: In addition to the desired saturated ketone, other reduction products are observed. How can this be avoided?

Answer:

  • Over-reduction of the Ketone: Under harsh conditions (high pressure, high temperature, or highly active catalyst), the ketone functionality can be reduced to an alcohol.

  • Solution:

    • Use a less active catalyst (e.g., 5% Pd/C instead of 10% Pd/C).

    • Conduct the reaction at a lower temperature and pressure.

    • Monitor the reaction carefully and stop it once the double bond has been reduced.

    • Consider using a milder reducing agent that is selective for the double bond in the presence of a ketone, such as diimide (generated in situ from potassium azodicarboxylate and acetic acid).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting scale for the synthesis of this compound?

A1: A suitable laboratory scale to start with would be in the range of 1-10 grams of the starting diene. This allows for optimization of the reaction conditions before scaling up.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Diels-Alder Reaction: This reaction is often performed at elevated temperatures and can be exothermic.[1] Use a heating mantle with a temperature controller and ensure adequate cooling is available. Perform the reaction in a well-ventilated fume hood.

  • α-Chloroacrylonitrile: This reagent is toxic and a lachrymator. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure. Use a properly maintained and certified hydrogenation apparatus. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove air.

Q3: How can the purity of the final product, this compound, be assessed?

A3: The purity can be assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group.

Q4: What are the common challenges when scaling up the synthesis from grams to kilograms?

A4:

  • Heat Transfer: Exothermic reactions, like the Diels-Alder, can be difficult to control on a large scale. A jacketed reactor with efficient cooling is necessary.

  • Mass Transfer: Ensuring efficient mixing of reactants and, in the case of hydrogenation, ensuring good contact between the gas, liquid, and solid phases is critical.

  • Reagent Addition: For exothermic reactions, controlled addition of one reagent to another may be required to manage the reaction temperature.

  • Work-up and Purification: Handling large volumes of solvents and performing large-scale extractions and distillations require appropriate equipment and safety procedures.

Q5: Are there any alternative routes to this compound?

A5: While the proposed route is a plausible and scalable approach, other synthetic strategies could be considered, such as intramolecular cyclization reactions or ring-expansion methodologies. The choice of route will depend on the availability of starting materials, desired scale, and specific purity requirements.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)
1Diels-Alder1,3-Cyclohexadiene, α-ChloroacrylonitrileToluene1101285-90
2Hydrolysis2-Chloro-2-cyanobicyclo[4.2.2]dec-7-ene6M HCl100870-75
3HydrogenationBicyclo[4.2.2]dec-7-en-2-oneEthanol25490-95

Note: The data presented in this table is based on analogous reactions found in the literature and should be considered as a starting point for optimization.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-2-cyanobicyclo[4.2.2]dec-7-ene
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexadiene (1.0 eq), α-chloroacrylonitrile (1.1 eq), and a catalytic amount of hydroquinone.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Bicyclo[4.2.2]dec-7-en-2-one
  • In a round-bottom flask, dissolve the 2-chloro-2-cyanobicyclo[4.2.2]dec-7-ene (1.0 eq) in 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux (approx. 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Step 3: Synthesis of this compound
  • To a hydrogenation vessel, add Bicyclo[4.2.2]dec-7-en-2-one (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen), then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC or GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be performed by recrystallization or distillation if necessary.

Mandatory Visualization

Synthesis_Pathway Reactant1 1,3-Cyclohexadiene Intermediate1 2-Chloro-2-cyanobicyclo[4.2.2]dec-7-ene Reactant1->Intermediate1 Diels-Alder Step 1 Reactant2 α-Chloroacrylonitrile Reactant2->Intermediate1 Intermediate2 Bicyclo[4.2.2]dec-7-en-2-one Intermediate1->Intermediate2 Hydrolysis Step 2 Product This compound Intermediate2->Product Catalytic Hydrogenation Step 3

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Are reactants pure? Start->CheckPurity Purify Purify starting materials CheckPurity->Purify No CheckConditions Are reaction conditions (temp, time, pressure) optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Optimize reaction conditions CheckConditions->OptimizeConditions No CheckCatalyst Is catalyst active/poisoned? CheckConditions->CheckCatalyst Yes OptimizeConditions->CheckCatalyst ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckSideReactions Are side reactions occurring? CheckCatalyst->CheckSideReactions Yes ReplaceCatalyst->CheckSideReactions ModifyProcedure Modify procedure to minimize side reactions (e.g., add inhibitor) CheckSideReactions->ModifyProcedure Yes Success Problem Resolved CheckSideReactions->Success No ModifyProcedure->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bicyclo[4.2.2]decan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C.[1] It is also advisable to store the compound in a cool, dry place, away from sources of ignition.

Q2: What are the general handling precautions for this compound?

When handling this compound, it is important to avoid contact with skin and eyes. Ensure adequate ventilation in the work area. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: Are there any known chemical incompatibilities for this compound?

Yes, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.

Q4: What are the potential degradation pathways for this compound?

Based on the chemistry of cyclic ketones, this compound may be susceptible to the following degradation pathways:

  • Photodegradation: Exposure to UV light can induce a Norrish Type-I cleavage of the bond adjacent to the carbonyl group, leading to the formation of a biradical intermediate.[2][3] This can be followed by various rearrangements or reactions.

  • Oxidative Degradation: In the presence of oxidizing agents, cyclic ketones can undergo oxidation to form lactones (via Baeyer-Villiger oxidation) or dicarboxylic acids through ring-opening.

  • Thermal Degradation: At elevated temperatures, bicyclic systems can undergo cleavage of the central carbon-carbon bond or ring-opening reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Sample degradation1. Verify that the compound was stored under the recommended conditions (2-8°C, protected from light).2. Prepare fresh solutions for analysis.3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Low assay value or loss of potency Degradation of the compound1. Review the experimental conditions. Were there any exposures to high temperatures, strong light, or incompatible chemicals?2. Analyze a fresh, properly stored sample as a control.3. Use a stability-indicating analytical method to quantify the parent compound and any degradation products.
Inconsistent experimental results Variable stability of the compound under different experimental conditions1. Carefully control and document all experimental parameters (temperature, light exposure, pH, etc.).2. Perform control experiments to assess the stability of this compound under your specific reaction or assay conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV system

  • GC-MS system

2. Procedure:

2.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6][7][8] A control sample should be kept in the dark under the same temperature conditions.

2.3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis or an appropriate solvent for GC-MS analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using the analytical methods described below.

Protocol 2: Stability-Indicating HPLC-UV Method

1. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Column Temperature 30°C

2. Procedure:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • The method should be able to separate the main peak of this compound from any degradation products.

Protocol 3: GC-MS Analysis of Potential Degradation Products

1. Chromatographic Conditions:

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Mass Range 40-400 amu

2. Procedure:

  • Inject the prepared samples into the GC-MS system.

  • Analyze the resulting chromatograms and mass spectra to identify potential degradation products, particularly those that may arise from Norrish Type-I cleavage.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Workflow A Problem Identified: Unexpected Results or Instability B Review Storage and Handling Procedures A->B C Were conditions optimal? (2-8°C, protected from light, etc.) B->C D Correct Storage and Handling Re-run Experiment C->D No E Investigate Experimental Conditions C->E Yes K Problem Resolved D->K F Potential for Degradation Under Experimental Conditions? E->F G Perform Forced Degradation Study (Protocol 1) F->G Yes J Modify Experimental Protocol to Avoid Degradation F->J No, but problem persists H Analyze via Stability-Indicating Method (Protocol 2 & 3) G->H I Identify Degradation Products H->I I->J J->K

Caption: Troubleshooting workflow for this compound stability.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Bicyclo[4.2.2]decan-7-one and Bicyclo[3.2.1]octan-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two bridged bicyclic ketones: bicyclo[4.2.2]decan-7-one and bicyclo[3.2.1]octan-6-one. While direct comparative studies on the reactivity of these two specific ketones are limited in the available scientific literature, this document synthesizes existing data for each compound and related structures to offer insights into their potential reactivity differences. The comparison focuses on key reaction types relevant to synthetic chemistry, including reduction, oxidation, and enolate formation.

Structural and Steric Considerations

The reactivity of cyclic and bicyclic ketones is significantly influenced by their three-dimensional structure, including ring strain and steric hindrance around the carbonyl group.

This compound possesses a more flexible and larger bicyclic system compared to bicyclo[3.2.1]octan-6-one. The carbonyl group in this compound is situated on a six-membered ring within the bridged system.

Bicyclo[3.2.1]octan-6-one features a more rigid and strained framework. The carbonyl group is part of a five-membered ring within this bicyclic structure. The inherent ring strain and steric environment of this system are expected to play a crucial role in its chemical behavior.

A structural comparison of the two ketones is depicted below:

G cluster_0 This compound cluster_1 Bicyclo[3.2.1]octan-6-one B422 B422 B321 B321

Figure 1. Molecular structures of the compared ketones.

Comparative Reactivity Analysis

This section details the known reactivity of each ketone across several key reaction classes. Due to the scarcity of direct comparative quantitative data, the analysis is based on available information for each individual compound and structurally related analogs.

Table 1: Summary of Comparative Reactivity
Reaction TypeThis compoundBicyclo[3.2.1]octan-6-oneInferred Reactivity Comparison
Reduction Limited specific data; a related diaza-analog undergoes stereoselective reduction.[1]Undergoes stereoselective reduction.[2]The more strained and sterically hindered carbonyl in bicyclo[3.2.1]octan-6-one may exhibit greater facial selectivity upon reduction compared to the more flexible this compound.
Baeyer-Villiger Oxidation No specific data found.A related compound, bicyclo[3.2.0]heptan-6-one, shows regioselective oxidation.[3][4]Based on general principles, the more strained C-C bonds adjacent to the carbonyl in bicyclo[3.2.1]octan-6-one might influence the migratory aptitude and thus the regioselectivity of the oxidation.
Enolate Formation & Reactivity The enolate of a polyunsaturated analog has been studied.[5]Enolate formation and subsequent reactions are known.The acidity of the α-protons and the stability of the resulting enolates are expected to differ due to variations in ring strain and geometry, likely impacting reaction rates and equilibria.
Favorskii Rearrangement No specific data found.The rearrangement of α-halo derivatives of the bicyclo[3.2.1]octanone system has been reported.The propensity for this rearrangement will depend on the stability of the requisite cyclopropanone intermediate, which would be influenced by the strain of the parent bicyclic system.

Key Reactions and Experimental Protocols

Reduction of the Carbonyl Group

The reduction of bicyclic ketones often proceeds with high stereoselectivity due to the steric hindrance of the bridged framework, which directs the approach of the reducing agent.

Experimental Protocol: Representative Reduction of a Bicyclic Ketone

To a solution of the bicyclic ketone (1.0 eq) in an appropriate solvent such as methanol or ethanol at 0 °C is added a reducing agent like sodium borohydride (NaBH₄, 1.1 eq) in portions. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting alcohol can be purified by column chromatography.

G Ketone Bicyclic Ketone Reagents NaBH₄, MeOH Ketone->Reagents Alcohol Bicyclic Alcohol Reagents->Alcohol

Figure 2. General workflow for the reduction of a bicyclic ketone.
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones. The regioselectivity of this reaction is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. In bridged bicyclic systems, stereoelectronic factors and ring strain play a significant role in determining the product outcome.[6]

Experimental Protocol: General Baeyer-Villiger Oxidation of a Cyclic Ketone

A solution of the cyclic ketone (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq), at 0 °C. The reaction is stirred and allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude lactone is purified by flash chromatography.

G Start Cyclic Ketone Reagent m-CPBA, CH₂Cl₂ Start->Reagent Intermediate Criegee Intermediate Reagent->Intermediate Product Lactone Intermediate->Product Rearrangement

Figure 3. Simplified mechanism of the Baeyer-Villiger oxidation.
Enolate Formation and Alkylation

The formation of an enolate from a bicyclic ketone allows for subsequent alkylation at the α-carbon. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a key consideration.[7]

Experimental Protocol: Representative α-Alkylation of a Bicyclic Ketone

To a solution of a strong, sterically hindered base such as lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of the bicyclic ketone (1.0 eq) in anhydrous THF dropwise. The resulting enolate solution is stirred at -78 °C for a specified time (e.g., 30-60 minutes). An alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), is then added, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The alkylated ketone is then purified by column chromatography.[8][9]

G Ketone Bicyclic Ketone Base LDA, THF, -78 °C Ketone->Base Enolate Lithium Enolate Base->Enolate Deprotonation Alkyl_Halide R-X Enolate->Alkyl_Halide Product α-Alkylated Ketone Alkyl_Halide->Product SN2 Attack

Figure 4. Logical workflow for the alkylation of a bicyclic ketone via its enolate.

Conclusion

The reactivity of this compound and bicyclo[3.2.1]octan-6-one is dictated by their distinct structural and stereoelectronic properties. The greater ring strain and rigidity of the bicyclo[3.2.1]octan-6-one framework are anticipated to lead to more pronounced stereoselectivity in reactions such as reduction and may influence the regiochemical outcome of reactions like the Baeyer-Villiger oxidation. Conversely, the larger and more flexible this compound may exhibit different reactivity patterns and potentially lower stereoselectivity.

It is important to underscore that this comparison is largely based on extrapolation from related systems and general principles of organic chemistry due to a lack of direct comparative studies. Researchers and drug development professionals are encouraged to perform direct comparative experiments under identical conditions to elucidate the nuanced reactivity differences between these two bicyclic ketones for their specific applications.

References

A Comparative Guide to the Reactivity of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of bicyclic ketones is a critical consideration in synthetic chemistry and drug development, where these moieties often serve as key intermediates. Their rigid frameworks introduce unique steric and electronic factors that significantly influence their susceptibility to nucleophilic attack and rearrangement reactions. This guide provides an objective comparison of the reactivity of several common bicyclic ketones, supported by experimental data, detailed methodologies, and a conceptual framework for understanding the underlying principles governing their chemical behavior.

Quantitative Comparison of Reactivities in Sodium Borohydride Reduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the structural environment of the carbonyl group. The following table summarizes the relative rates of reduction of various bicyclic ketones with sodium borohydride (NaBH₄) in isopropanol at 0°C, using cyclopentanone as the reference standard.[1][2] This data provides a quantitative measure of the inherent reactivity of these bicyclic systems towards a common nucleophile.

Bicyclic KetoneStructureRelative Rate (Cyclopentanone = 1.00)
2-Norbornanone0.755[1][2]
7-Norbornanone2100[1][2]
Nortricyclenone21.5[1][2]
Bicyclo[2.2.2]octanone0.268[1][2]
2-Norbornenone1.71[1][2]
Bicyclo[2.2.2]octenone0.433[1][2]
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)0.000375[1]

Note: The structures are illustrative and sourced from Wikimedia Commons.

Factors Influencing Bicyclic Ketone Reactivity

The significant variations in reactivity observed in the table above can be attributed to a combination of steric and electronic effects inherent to the bicyclic framework. A conceptual model for these influencing factors is presented below.

G Factors Influencing Bicyclic Ketone Reactivity Reactivity Bicyclic Ketone Reactivity Steric_Effects Steric Effects Reactivity->Steric_Effects Torsional_Strain Torsional Strain Reactivity->Torsional_Strain Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Approach Steric Approach Control (Accessibility of Carbonyl) Steric_Effects->Steric_Approach Product_Stability Product Development Control (Thermodynamic Stability) Steric_Effects->Product_Stability Ring_Strain Ring Strain (Angle Strain) Torsional_Strain->Ring_Strain Inductive_Effects Inductive Effects (e.g., double bonds) Electronic_Effects->Inductive_Effects

Caption: A diagram illustrating the key factors that govern the reactivity of bicyclic ketones.

Discussion of Reactivity Factors:

  • Steric Effects (Steric Approach Control): The accessibility of the carbonyl carbon to the incoming nucleophile is a primary determinant of reaction rate. In bicyclic systems, the rigid framework can shield one face of the carbonyl group more than the other. For instance, the significantly lower reactivity of camphor (0.000375) compared to 2-norbornanone (0.755) is largely due to the severe steric hindrance imposed by the methyl groups.[1]

  • Torsional Strain: The change in torsional strain upon moving from the sp²-hybridized carbonyl carbon to the sp³-hybridized tetrahedral intermediate can influence the activation energy of the reaction. Reactions that relieve torsional strain in the transition state are generally favored.

  • Ring Strain: The inherent angle strain in the bicyclic system can also affect reactivity. For example, the exceptionally high reactivity of 7-norbornanone (2100) is attributed in part to the relief of I-strain (internal strain) in the transition state.[1]

  • Electronic Effects: The presence of other functional groups, such as double bonds, can influence the electrophilicity of the carbonyl carbon through inductive effects. The modest rate increase observed for 2-norbornenone (1.71) compared to 2-norbornanone (0.755) is an example of this.[1][2]

Experimental Protocols

A detailed, replicable experimental protocol is essential for the accurate assessment of chemical reactivity. Below are representative protocols for two important reactions of bicyclic ketones: sodium borohydride reduction and Baeyer-Villiger oxidation.

Experimental Protocol 1: Determination of Relative Rates of Sodium Borohydride Reduction

This protocol is a generalized procedure for determining the relative rates of reduction of bicyclic ketones.

Materials:

  • Bicyclic ketone of interest

  • Reference ketone (e.g., cyclopentanone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropanol

  • Quenching agent (e.g., acetone)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column with a polar stationary phase)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bicyclic ketone and the reference ketone in anhydrous isopropanol at a known concentration (e.g., 0.1 M).

    • Prepare a separate stock solution of NaBH₄ in anhydrous isopropanol (e.g., 0.2 M). This solution should be freshly prepared and standardized.

  • Kinetic Run:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 0°C), place a known volume of the ketone stock solution.

    • Add a known amount of the internal standard.

    • Initiate the reaction by adding a known volume of the pre-cooled NaBH₄ solution. Start a timer immediately.

    • At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of acetone.

    • Prepare the sample for GC analysis by appropriate dilution if necessary.

  • GC Analysis:

    • Inject the quenched sample into the GC.

    • Determine the concentrations of the remaining bicyclic ketone and reference ketone by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the ketone concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k).

    • The relative rate is calculated by dividing the rate constant of the bicyclic ketone by the rate constant of the reference ketone.

Experimental Protocol 2: Baeyer-Villiger Oxidation of a Bicyclic Ketone

This protocol describes a general procedure for the Baeyer-Villiger oxidation of a bicyclic ketone, such as norbornanone, to the corresponding lactone.

Materials:

  • Bicyclic ketone (e.g., norbornanone)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve the bicyclic ketone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath (0°C).

  • Addition of Oxidant:

    • To the cooled solution, add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous Na₂SO₃ to destroy any excess peroxyacid.

    • Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude lactone by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Bicyclic Ketones and Their Relevance in a Biological Context

While the specific bicyclic ketones discussed here are not typically direct players in major signaling pathways, the broader class of ketones is central to metabolic signaling. Ketone bodies, such as β-hydroxybutyrate, act as signaling molecules, influencing cellular processes through epigenetic modifications and receptor interactions. This is of particular interest to drug development professionals, as understanding how ketone-like structures can modulate biological pathways is a burgeoning area of research.

G Ketone Bodies as Signaling Molecules Ketone_Bodies Ketone Bodies (e.g., β-hydroxybutyrate) HDAC_Inhibition HDAC Inhibition Ketone_Bodies->HDAC_Inhibition GPCR_Activation GPCR Activation (e.g., HCAR2) Ketone_Bodies->GPCR_Activation NLRP3_Inhibition NLRP3 Inflammasome Inhibition Ketone_Bodies->NLRP3_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Reduced_Inflammation Reduced Inflammation GPCR_Activation->Reduced_Inflammation NLRP3_Inhibition->Reduced_Inflammation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression

Caption: A simplified diagram showing the signaling roles of ketone bodies in biological systems.

This guide provides a foundational understanding of the factors governing the reactivity of bicyclic ketones, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a thorough appreciation of these principles is invaluable for the rational design and synthesis of novel chemical entities.

References

A Comparative Guide to the Structural Elucidation of Bicyclo[4.2.2]decan-7-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.2.2]decane framework is a key structural motif in medicinal chemistry and natural products. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. Accurate structural determination is paramount for understanding structure-activity relationships and for rational drug design. However, obtaining a definitive crystal structure of the parent bicyclo[4.2.2]decan-7-one has proven challenging. This guide provides a comparative overview of the primary techniques used for the structural elucidation of this class of molecules: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides a precise three-dimensional model of a molecule's atomic arrangement in the solid state. While a crystal structure for the parent this compound is not publicly available, analysis of closely related derivatives, such as 7,9-diazabicyclo[4.2.2]decane-8,10-dione and its unsaturated analog, offers significant insights into the conformational preferences of this bicyclic system.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.

Data Presentation: Crystallographic Parameters for a Bicyclo[4.2.2]decane Analog

The following table summarizes key crystallographic data for 7,9-diazabicyclo[4.2.2]dec-3-ene-8,10-dione, a representative analog of the bicyclo[4.2.2]decane system.[2]

Parameter7,9-diazabicyclo[4.2.2]dec-3-ene-8,10-dione
Chemical FormulaC₈H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.245(2)
b (Å)9.031(2)
c (Å)10.384(3)
β (°)109.59(3)
Volume (ų)728.9(3)
Density (calculated) (g/cm³)1.508

Strengths and Limitations:

  • Strengths: Provides unambiguous determination of molecular structure, including absolute stereochemistry. Bond lengths, bond angles, and torsion angles are determined with high precision.

  • Limitations: Requires a high-quality single crystal, which can be difficult to obtain. The determined structure is of the molecule in the solid state, which may not be the same as its conformation in solution.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Compound Compound Supersaturated_Solution Supersaturated_Solution Compound->Supersaturated_Solution Dissolve Single_Crystal Single_Crystal Supersaturated_Solution->Single_Crystal Slow Evaporation/ Vapor Diffusion Diffraction_Pattern Diffraction_Pattern Single_Crystal->Diffraction_Pattern X-ray Irradiation Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Processing Molecular_Model Molecular_Model Electron_Density_Map->Molecular_Model Model Building Refined_Structure 3D Structure Molecular_Model->Refined_Structure Refinement nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Compound Compound Dissolved_Sample Dissolved_Sample Compound->Dissolved_Sample Dissolve in Deuterated Solvent NMR_Spectra NMR_Spectra Dissolved_Sample->NMR_Spectra High-Field Magnet Structural_Fragments Structural_Fragments NMR_Spectra->Structural_Fragments 1D & 2D Analysis Final_Structure Solution Structure Structural_Fragments->Final_Structure Assembly computational_workflow cluster_setup Model Setup cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis Initial_Structure Initial 2D/3D Structure Conformational_Search Conformational_Search Initial_Structure->Conformational_Search Generate Conformers Optimized_Geometries Optimized_Geometries Conformational_Search->Optimized_Geometries DFT Optimization Calculated_Properties Calculated_Properties Optimized_Geometries->Calculated_Properties Property Calculation (e.g., NMR, Energy) Structural_Insights Predicted Structure & Properties Calculated_Properties->Structural_Insights Comparison with Experimental Data

References

Unraveling the Stability of Bicyclo[4.2.2]decan-7-one: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount for designing novel therapeutics and predicting chemical behavior. This guide provides a comprehensive computational analysis of the stability of Bicyclo[4.2.2]decan-7-one, juxtaposed with alternative bicyclic ketones, and supported by established experimental protocols.

The stability of a molecule is a critical determinant of its reactivity, synthetic accessibility, and suitability as a scaffold in medicinal chemistry. In the realm of bicyclic systems, ring strain and conformational flexibility play pivotal roles in defining this stability. This guide delves into a computational examination of this compound, a bridged ring system with a unique ten-membered ring structure. Due to a lack of direct experimental thermodynamic data for this specific ketone, this analysis relies on a comparative approach, leveraging computational data for related, well-characterized bicyclic ketones and the parent hydrocarbon, Bicyclo[4.2.2]decane.

Comparative Stability Analysis: A Computational Perspective

To provide a robust framework for understanding the stability of this compound, we present a comparative analysis with three other common bicyclic ketone scaffolds: Bicyclo[2.2.2]octan-2-one, Bicyclo[3.2.1]octan-2-one, and Bicyclo[3.3.1]nonan-9-one. The stability of these molecules is assessed through their strain energies and heats of formation, which are key indicators of the internal energy of a molecule.

MoleculeBicyclic SystemStrain Energy (kcal/mol)Heat of Formation (kcal/mol)
Bicyclo[4.2.2]decane[4.2.2]~11-13 (Estimated for parent alkane)-
This compound [4.2.2] (Estimated to be comparable to or slightly higher than the parent alkane) -
Bicyclo[2.2.2]octane[2.2.2]10.9-29.9
Bicyclo[2.2.2]octan-2-one[2.2.2]--
Bicyclo[3.2.1]octane[3.2.1]7.3-28.2
Bicyclo[3.2.1]octan-2-one[3.2.1]--
Bicyclo[3.3.1]nonane[3.3.1]6.3-34.8
Bicyclo[3.3.1]nonan-9-one[3.3.1]--

The Bicyclo[4.2.2]decane skeleton is known to adopt a twisted boat-chair conformation as its most stable arrangement. The introduction of a carbonyl group at the 7-position is predicted to have a modest impact on the overall ring strain. In comparison, the [3.3.1] and [3.2.1] systems exhibit lower strain energies, suggesting greater thermodynamic stability. The more constrained [2.2.2] system possesses a higher strain energy, indicating a greater degree of inherent instability.

Experimental Protocols for Stability Determination

The computational predictions of molecular stability can be experimentally validated using various calorimetric techniques. Differential Scanning Calorimetry (DSC) is a powerful method for determining the thermodynamic parameters of a substance, including its heat capacity and the enthalpy of phase transitions.

Protocol: Determination of Thermodynamic Stability using Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions of a bicyclic ketone, providing data on its melting point, heat of fusion, and thermal stability.

Materials:

  • Bicyclic ketone sample (e.g., this compound)

  • Differential Scanning Calorimeter (DSC) instrument

  • Aluminum or hermetically sealed sample pans

  • Inert purge gas (e.g., Nitrogen)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the bicyclic ketone sample into a tared DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Experimental Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion. The thermal stability can be assessed by observing the temperature at which decomposition begins, often indicated by a sharp, exothermic deviation from the baseline.

Logical and Reaction Pathways

Understanding the stability of a molecule also involves considering its potential transformations and interactions. Below are diagrams illustrating a common reaction pathway for the formation of bicyclic systems and a conceptual workflow for computational stability analysis.

computational_workflow cluster_input Input cluster_calculation Computational Analysis cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry conf_analysis Conformational Analysis (Relative Energies) geom_opt->conf_analysis energy_calc Single Point Energy (Higher Level Theory) freq_calc->energy_calc Verified Minimum therm_data Thermodynamic Properties (Strain Energy, Heat of Formation) energy_calc->therm_data

Caption: A typical workflow for the computational analysis of molecular stability.

intramolecular_aldol diketone Dicarbonyl Precursor enolate Enolate Intermediate diketone->enolate Base aldol_adduct Bicyclic Aldol Adduct enolate->aldol_adduct Intramolecular Attack final_product This compound (or similar bicyclic ketone) aldol_adduct->final_product Dehydration

Caption: Intramolecular aldol condensation, a key reaction for forming bicyclic ketones.

Signaling Pathways and Drug Development

Bicyclic scaffolds are of significant interest in drug discovery due to their rigid conformations, which can lead to high-affinity and selective binding to biological targets. For instance, analogs of bicyclic molecules have been explored as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes.

gpcr_signaling ligand Bicyclic Analog (Ligand) gpcr GPCR ligand->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Comparative spectroscopic analysis of bicyclo[n.2.2]decanones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Guide to Bicyclo[n.2.2]decanones

For researchers and professionals in drug development and organic synthesis, understanding the subtle structural nuances of bicyclic ketones is crucial for predicting reactivity and designing novel molecular scaffolds. This guide provides a comparative analysis of the key spectroscopic features of bicyclo[2.2.2]octan-2-one, bicyclo[3.2.2]nonan-6-one, and bicyclo[4.2.2]decan-2-one, focusing on Infrared (IR) spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Introduction

The bicyclo[n.2.2]alkane framework is a common motif in natural products and pharmaceutical agents. The rigidity of this bridged system imparts specific steric and electronic properties that can be fine-tuned by altering the length of the 'n' bridge. Spectroscopic analysis provides a rapid and powerful means to characterize these structures and understand how the ring strain and conformation are affected by the bridge size. This guide summarizes key spectroscopic data to aid in the identification and differentiation of these homologous ketones.

Data Presentation

Spectroscopic FeatureBicyclo[2.2.2]octan-2-one (n=2)Bicyclo[3.2.2]nonan-6-one (n=3)Bicyclo[4.2.2]decan-2-one (n=4)
IR C=O Stretch (cm⁻¹) ~1730~1711[1]~1705 (estimated)
¹³C NMR C=O Shift (ppm) ~215.4~212.9[1]~210 (predicted)
Key MS Fragments (m/z) 124 (M+), 80, 67138 (M+), 110, 95, 81, 67[2]152 (M+), (fragments undetermined)

Note: Values for bicyclo[4.2.2]decan-2-one are estimations or predictions due to the lack of available experimental data.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 100 to 125 MHz for the ¹³C nucleus.

  • Data Acquisition: Standard pulse programs are used to obtain proton-decoupled ¹³C spectra, which results in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbon which can have a long relaxation time.

Infrared (IR) Spectroscopy
  • Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet or as a mull in an oil such as Nujol. Alternatively, samples can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and analyzed in a solution cell.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. The position of the carbonyl (C=O) stretching vibration is a key diagnostic peak.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like the bicyclo[n.2.2]decanones, Gas Chromatography (GC) is an ideal method for sample introduction and separation. The GC is coupled to the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion (M+) peak and structural information from the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the bicyclo[n.2.2]decanones.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis S1 Bicyclo[2.2.2]octan-2-one NMR ¹³C NMR Spectroscopy S1->NMR IR IR Spectroscopy S1->IR MS Mass Spectrometry S1->MS S2 Bicyclo[3.2.2]nonan-6-one S2->NMR S2->IR S2->MS S3 Bicyclo[4.2.2]decan-2-one S3->NMR S3->IR S3->MS D1 C=O Chemical Shift NMR->D1 D2 C=O Stretch Frequency IR->D2 D3 Fragmentation Pattern MS->D3 Comp Comparative Guide D1->Comp D2->Comp D3->Comp

Workflow for Comparative Spectroscopic Analysis

Discussion of Spectroscopic Trends

Infrared Spectroscopy

The carbonyl stretching frequency is sensitive to ring strain. In the bicyclo[n.2.2]decanone series, as the 'n' bridge increases in length, the six-membered ring containing the ketone can adopt a more relaxed, chair-like conformation. This decrease in ring strain is expected to lead to a decrease in the C=O stretching frequency. The data for bicyclo[2.2.2]octan-2-one (~1730 cm⁻¹) and bicyclo[3.2.2]nonan-6-one (~1711 cm⁻¹) support this trend.[1] It is therefore predicted that bicyclo[4.2.2]decan-2-one would exhibit a C=O stretch at a slightly lower wavenumber, approaching that of a simple cyclohexanone (around 1715 cm⁻¹).

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon is also influenced by the geometry and electronic environment of the ketone. The available data shows a slight upfield shift (decrease in ppm) of the carbonyl carbon resonance as the bridge length increases from n=2 to n=3. This trend is consistent with a decrease in ring strain. Following this trend, the predicted chemical shift for the carbonyl carbon of bicyclo[4.2.2]decan-2-one is expected to be slightly lower than that of the n=3 analogue.

Mass Spectrometry

The fragmentation of bicyclic ketones under electron ionization is often complex, involving characteristic retro-Diels-Alder reactions and other rearrangements. For bicyclo[2.2.2]octan-2-one, a prominent fragment is observed at m/z 80. This can be attributed to a retro-Diels-Alder reaction of the molecular ion, leading to the loss of ethylene and the formation of a cyclohexenone radical cation. The mass spectrum of bicyclo[3.2.2]nonan-6-one shows a more complex fragmentation pattern, with key fragments at m/z 110, 95, 81, and 67, suggesting multiple fragmentation pathways.[2] A detailed analysis of the fragmentation mechanism for the higher homologues is challenging without high-resolution mass spectrometry data and further studies.

Conclusion

The spectroscopic analysis of bicyclo[n.2.2]decanones reveals clear trends that correlate with the size of the variable bridge and the resulting changes in ring strain and conformation. As the 'n' bridge increases in length, both the IR carbonyl stretching frequency and the ¹³C NMR chemical shift of the carbonyl group decrease, reflecting a less strained system. The mass spectral fragmentation patterns provide a unique fingerprint for each homologue, although a detailed interpretation requires further investigation. This guide provides a foundational set of comparative data for researchers working with these important bicyclic systems. The lack of experimental data for bicyclo[4.2.2]decanone highlights an opportunity for future research to complete this homologous series.

References

Validating the Synthetic Pathway to Bicyclo[4.2.2]decan-7-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing efficient and reliable synthetic routes to novel molecular scaffolds is a critical endeavor. This guide provides a comparative analysis of a potential synthetic pathway to Bicyclo[4.2.2]decan-7-one, a bridged carbocyclic compound with potential applications in medicinal chemistry. This document outlines a proposed synthesis, presents alternative strategies, and offers detailed experimental considerations.

Proposed Synthetic Route: A Two-Step Approach

A plausible and frequently cited method for the synthesis of the bicyclo[4.2.2]decane framework involves a ring expansion of a bicyclo[4.2.1]nonane precursor followed by reduction. This approach leverages the accessibility of the bicyclo[4.2.1]nonane skeleton and established chemical transformations.

Step 1: Synthesis of Bicyclo[4.2.2]deca-2,4,9-trien-7-one

The initial and key step is the synthesis of the unsaturated precursor, Bicyclo[4.2.2]deca-2,4,9-trien-7-one. The literature suggests a reliable method starting from bicyclo[4.2.1]nona-2,4,7-trien-9-one and diazomethane. This reaction proceeds via a one-carbon insertion, expanding the five-membered ring of the bicyclo[4.2.1] system to the six-membered ring of the bicyclo[4.2.2] framework. Reported yields for this transformation are in the range of 50-85%.

Step 2: Reduction of Bicyclo[4.2.2]deca-2,4,9-trien-7-one

To obtain the target saturated ketone, this compound, the three double bonds in the trienone intermediate must be reduced. Catalytic hydrogenation is the most common and efficient method for this transformation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a standard choice for its high efficacy and selectivity in reducing carbon-carbon double bonds without affecting the carbonyl group under controlled conditions.

Alternative Synthetic Strategies

While the proposed two-step route appears promising, other synthetic strategies for constructing the bicyclo[4.2.2]decane skeleton are worth considering for comparison, as they may offer advantages in terms of starting material availability, overall yield, or stereocontrol.

  • Intramolecular Diels-Alder Reaction: A powerful strategy for the formation of bicyclic systems is the intramolecular [4+2] cycloaddition. A suitably substituted cyclooctatriene derivative could potentially undergo an intramolecular Diels-Alder reaction to form the bicyclo[4.2.2]decane core. The substitution pattern on the starting material would be crucial for controlling the regioselectivity and stereoselectivity of the cyclization.

  • Photochemical [2+2] Cycloaddition: Photocycloaddition reactions can be employed to construct the four-membered ring of a bicyclo[4.2.0]octane system, which could then be elaborated to the desired bicyclo[4.2.2]decane skeleton through ring expansion or rearrangement reactions.

Experimental Protocols

Synthesis of Bicyclo[4.2.2]deca-2,4,9-trien-7-one (General Procedure)

  • Reaction Setup: In a fume hood, a solution of bicyclo[4.2.1]nona-2,4,7-trien-9-one in a suitable solvent (e.g., diethyl ether or dichloromethane) is cooled in an ice bath.

  • Addition of Diazomethane: A freshly prepared and standardized solution of diazomethane in ether is added portion-wise to the stirred solution of the starting ketone. The reaction is monitored by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, the excess diazomethane is carefully quenched with acetic acid. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired Bicyclo[4.2.2]deca-2,4,9-trien-7-one.

Catalytic Hydrogenation of Bicyclo[4.2.2]deca-2,4,9-trien-7-one (General Procedure)

  • Reaction Setup: The Bicyclo[4.2.2]deca-2,4,9-trien-7-one is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

  • Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure. The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: Further purification can be achieved by column chromatography or distillation if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteKey Reaction(s)Starting MaterialsNumber of Steps (from commercial materials)Reported/Expected YieldAdvantagesDisadvantages
Proposed Route Ring Expansion, Catalytic HydrogenationBicyclo[4.2.1]nona-2,4,7-trien-9-one, Diazomethane, H₂/Pd-C~3-4Moderate to GoodPotentially high-yielding key step.Use of hazardous diazomethane.
Alternative Route 1 Intramolecular Diels-AlderSubstituted CyclooctatrieneMulti-step synthesis of precursor.VariableHigh stereocontrol possible.Precursor synthesis can be complex.
Alternative Route 2 Photochemical [2+2] Cycloaddition, Ring ExpansionSubstituted Cyclohexenone, AlkeneMulti-step sequence.VariableAccess to diverse structures.May require specialized photochemical equipment.

Visualizing the Synthetic Pathways

To further clarify the proposed synthetic logic, the following diagrams illustrate the key transformations.

G cluster_0 Proposed Synthetic Route Start_1 Bicyclo[4.2.1]nona-2,4,7-trien-9-one Intermediate_1 Bicyclo[4.2.2]deca-2,4,9-trien-7-one Start_1->Intermediate_1 Diazomethane (Ring Expansion) Product_1 This compound Intermediate_1->Product_1 H₂, Pd/C (Hydrogenation)

Caption: Proposed synthesis of this compound.

G cluster_1 Alternative Route: Intramolecular Diels-Alder Start_2 Substituted Cyclooctatriene Product_2 Bicyclo[4.2.2]decane Derivative Start_2->Product_2 Heat or Lewis Acid (Intramolecular [4+2])

Caption: Intramolecular Diels-Alder approach.

Conclusion

The synthesis of this compound via a ring expansion of a bicyclo[4.2.1]nonane precursor followed by catalytic hydrogenation appears to be a viable and logical approach based on existing literature. While a complete, step-by-step validated protocol is not consolidated in a single source, the individual transformations are well-established in organic synthesis. For researchers pursuing the synthesis of this and related bridged systems, this guide provides a foundational understanding of the potential synthetic landscape and key experimental considerations. Further investigation into the optimization of each step and a thorough characterization of the final product are necessary for a complete validation of this synthetic route.

Characterization of Bicyclo[4.2.2]decan-7-one Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bicyclo[4.2.2]decan-7-one is a bridged bicyclic ketone with a unique three-dimensional structure that results in the existence of two non-superimposable mirror images, known as enantiomers. The distinct spatial arrangement of these enantiomers can lead to different interactions with other chiral molecules, making their individual characterization crucial in fields such as medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of the enantiomers of this compound, drawing upon available data for related bicyclic systems and established analytical techniques.

Physicochemical and Spectroscopic Properties

The separation and characterization of the enantiomers of this compound would typically involve the determination of their specific optical rotation, melting points, and detailed spectroscopic analysis. Although specific values for these properties are not currently published, the expected data for each enantiomer is summarized in the table below, based on the principles of stereochemistry.

Property(+)-Bicyclo[4.2.2]decan-7-one(-)-Bicyclo[4.2.2]decan-7-oneRacemic this compound
Molecular Formula C₁₀H₁₄OC₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol
Melting Point Expected to be identical to the other enantiomerExpected to be identical to the other enantiomerMay differ from the pure enantiomers
Specific Rotation ([α]D) Positive valueEqual and opposite negative value
¹H NMR Spectra Identical to the other enantiomer in an achiral solventIdentical to the other enantiomer in an achiral solventIdentical to the pure enantiomers in an achiral solvent
¹³C NMR Spectra Identical to the other enantiomer in an achiral solventIdentical to the other enantiomer in an achiral solventIdentical to the pure enantiomers in an achiral solvent
Circular Dichroism (CD) Expected to show mirror-image spectraExpected to show mirror-image spectraNo CD signal

Experimental Protocols

The following sections detail the general experimental workflows for the synthesis, separation, and characterization of the enantiomers of this compound.

1. Synthesis and Chiral Resolution

An enantioselective synthesis or the resolution of a racemic mixture is required to obtain the individual enantiomers.

  • Enantioselective Synthesis: This approach involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. The general workflow for an enantioselective synthesis is depicted below.

Start Starting Materials Reaction Asymmetric Reaction (Chiral Catalyst/Auxiliary) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Enantioenriched This compound Workup->Product

Figure 1. General workflow for the enantioselective synthesis of a chiral compound.

  • Chiral Resolution: This method involves the separation of a racemic mixture. A common approach is preparative chiral High-Performance Liquid Chromatography (HPLC).

Racemate Racemic this compound Injection Injection onto Chiral HPLC Column Racemate->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV/CD Detection Separation->Detection Collection Fraction Collection Detection->Collection Enantiomer1 (+)-Enantiomer Collection->Enantiomer1 Enantiomer2 (-)-Enantiomer Collection->Enantiomer2

Figure 2. Workflow for the chiral resolution of this compound enantiomers by HPLC.

2. Spectroscopic Characterization

Once isolated, the enantiomers are characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule. In an achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent, separate signals for each enantiomer may be observed, allowing for the determination of enantiomeric excess.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, which can be used to determine their absolute configuration by comparison with theoretical calculations.

cluster_plus (+)-Enantiomer cluster_minus (-)-Enantiomer Plus_Sample Sample Preparation Plus_CD CD Measurement Plus_Sample->Plus_CD Plus_Spectrum Positive Cotton Effect Plus_CD->Plus_Spectrum Comparison Comparison of Spectra (Mirror Images) Minus_Sample Sample Preparation Minus_CD CD Measurement Minus_Sample->Minus_CD Minus_Spectrum Negative Cotton Effect Minus_CD->Minus_Spectrum

Figure 3. Logical relationship in the CD spectroscopy of enantiomers.

Biological Activity

Currently, there is no publicly available information regarding the biological evaluation of the individual enantiomers of this compound. Should such studies be undertaken, a general workflow for assessing their biological activity is presented below. This would be crucial in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

cluster_plus_bio (+)-Enantiomer cluster_minus_bio (-)-Enantiomer Plus_Bio_Assay Biological Assay (e.g., Receptor Binding) Plus_Bio_Data Activity Data Plus_Bio_Assay->Plus_Bio_Data Bio_Comparison Comparative Analysis of Biological Activity Plus_Bio_Data->Bio_Comparison Minus_Bio_Assay Biological Assay (e.g., Receptor Binding) Minus_Bio_Data Activity Data Minus_Bio_Assay->Minus_Bio_Data Minus_Bio_Data->Bio_Comparison

Figure 4. Workflow for the comparative biological evaluation of enantiomers.

The comprehensive characterization of the enantiomers of this compound requires a combination of synthetic, chromatographic, and spectroscopic techniques. While specific experimental data for this compound is currently lacking in the scientific literature, the methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to approach the synthesis, separation, and detailed analysis of these chiral molecules. The elucidation of the distinct properties of each enantiomer is a critical step in understanding their potential applications and interactions in chiral environments.

A Comparative Guide to the Structure and Reactivity of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of common bicyclic ketones, supported by experimental data. Understanding the relationship between the rigid three-dimensional structure of these molecules and their chemical behavior is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document summarizes key reactivity trends in reduction, oxidation, and enolization reactions, offering detailed experimental protocols and visual aids to facilitate comprehension and application in a research setting.

Introduction to Bicyclic Ketones

Bicyclic ketones are a class of organic compounds characterized by two fused rings containing a carbonyl group. Their rigid frameworks impose significant steric and stereoelectronic constraints that dictate their reactivity. This guide will focus on a comparative analysis of representative bicyclic ketones, including camphor, norcamphor, and fenchone, to illustrate fundamental principles of structure-reactivity relationships.

Data Presentation: Comparative Reactivity Data

The following tables summarize quantitative data from various experimental studies on the reduction and Baeyer-Villiger oxidation of selected bicyclic ketones.

Table 1: Diastereoselectivity in the Reduction of Bicyclic Ketones with Sodium Borohydride
Bicyclic KetoneMajor DiastereomerMinor DiastereomerProduct Ratio (Major:Minor)Reference
Norcamphorendo-Norborneolexo-Norborneol86:14[1]
CamphorIsoborneol (exo)Borneol (endo)90:10[2]
Fenchoneendo-Fencholexo-Fenchol85:15[3]
Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Bicyclic Ketones
Bicyclic KetoneMajor Lactone ProductMinor Lactone ProductProduct Ratio (Major:Minor)Reference
NorcamphorBicyclo[3.2.1]octan-2-one lactoneBicyclo[2.2.2]octan-2-one lactone>95:5[4]
Bicyclo[2.2.2]octan-2-one2-Oxabicyclo[3.2.2]nonan-3-one3-Oxabicyclo[3.2.2]nonan-2-one80:20[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sodium Borohydride Reduction of Camphor

Objective: To reduce camphor to a mixture of isoborneol and borneol and determine the product distribution.

Materials:

  • Camphor (1.0 g, 6.57 mmol)

  • Methanol (10 mL)

  • Sodium borohydride (NaBH₄) (0.5 g, 13.2 mmol)

  • Ice-water bath

  • Dichloromethane (CH₂Cl₂) (20 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissolve camphor in methanol in a 50 mL Erlenmeyer flask.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride in small portions over 10 minutes with constant stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Carefully add 20 mL of cold water to quench the reaction.

  • Extract the product with two 10 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Analyze the resulting solid product by GC-MS to determine the ratio of isoborneol to borneol.[2]

Baeyer-Villiger Oxidation of Norcamphor

Objective: To oxidize norcamphor to its corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Norcamphor (1.10 g, 10.0 mmol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 2.25 g, 10.0 mmol)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve norcamphor in dichloromethane in a 100 mL round-bottom flask.

  • Add m-CPBA to the solution and stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, saturated sodium sulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude lactone product can be purified by column chromatography on silica gel.[4][5]

Mandatory Visualization

Structure-Reactivity Correlation in Bicyclic Ketone Reduction

The stereochemical outcome of the reduction of bicyclic ketones is primarily governed by steric hindrance. The hydride reagent preferentially attacks the carbonyl group from the less hindered face of the molecule.

Reduction_Stereoselectivity cluster_norcamphor Norcamphor Reduction cluster_camphor Camphor Reduction Norcamphor Norcamphor Hydride_Attack_Nor Hydride Attack Norcamphor->Hydride_Attack_Nor endo_Norborneol endo-Norborneol (Major) Hydride_Attack_Nor->endo_Norborneol exo face (less hindered) exo_Norborneol exo-Norborneol (Minor) Hydride_Attack_Nor->exo_Norborneol endo face (more hindered) Camphor Camphor Hydride_Attack_Cam Hydride Attack Camphor->Hydride_Attack_Cam Isoborneol Isoborneol (exo, Major) Hydride_Attack_Cam->Isoborneol endo face (less hindered) Borneol Borneol (endo, Minor) Hydride_Attack_Cam->Borneol exo face (hindered by methyl groups)

Caption: Steric hindrance dictates the stereochemical outcome of hydride reduction in bicyclic ketones.

Experimental Workflow for Baeyer-Villiger Oxidation

The general workflow for the Baeyer-Villiger oxidation of a bicyclic ketone is outlined below, from reaction setup to product analysis.

BV_Workflow Start Start: Bicyclic Ketone Reaction Reaction with Peroxyacid (e.g., m-CPBA) in an inert solvent (e.g., CH2Cl2) Start->Reaction Quenching Quenching with NaHCO3 and Na2SO3 solutions Reaction->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Drying Drying of the organic phase (e.g., with MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: Purified Lactone Analysis->End

Caption: General experimental workflow for the Baeyer-Villiger oxidation of a bicyclic ketone.

Logical Relationship: Factors Influencing Enolization

The rate and extent of enolization in bicyclic ketones are influenced by several structural and electronic factors. Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system, plays a significant role.

Enolization_Factors Enolization Enolization of Bicyclic Ketones Ring_Strain Ring Strain Enolization->Ring_Strain Influences Alpha_Proton_Acidity Acidity of α-Protons Enolization->Alpha_Proton_Acidity Depends on Bridgehead_Constraint Bredt's Rule (Bridgehead Enolate Stability) Enolization->Bridgehead_Constraint Limited by Steric_Hindrance Steric Hindrance to Base Approach Alpha_Proton_Acidity->Steric_Hindrance Affected by

Caption: Key factors influencing the enolization of bicyclic ketones.

Conclusion

The reactivity of bicyclic ketones is a fascinating interplay of steric and electronic effects imposed by their rigid structures. As demonstrated, subtle changes in the bicyclic framework can lead to significant differences in reaction outcomes, particularly in terms of stereoselectivity and regioselectivity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and modification of these important molecular scaffolds.

References

A Comparative Mechanistic Analysis of Bicyclo[4.2.2]decan-7-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity and mechanistic pathways of Bicyclo[4.2.2]decan-7-one and related bicyclic ketones. The content is supported by experimental and computational data to offer insights into the influence of the unique bridged-ring structure on reaction outcomes.

Introduction to Bicyclic Ketone Reactivity

This compound is a saturated bicyclic ketone featuring a bridged ring system. Its chemical behavior is governed by the inherent strain and stereoelectronic effects of this framework. Unlike acyclic ketones, the rigid conformation of bicyclic systems dictates the accessibility of the carbonyl group to reagents and influences the stability of intermediates. For instance, the formation of enolates at the bridgehead position is highly unfavorable as it would introduce a double bond into a strained bridgehead position (Bredt's rule), a significant barrier to reactivity at this site[1]. Mechanistic studies, therefore, often focus on reactions at the carbonyl carbon and adjacent non-bridgehead positions.

Reductive Reactions: A Study in Diastereoselectivity

The reduction of the carbonyl group in bicyclic ketones typically yields two diastereomeric alcohols. The stereochemical outcome is a sensitive probe of the reaction mechanism, steric hindrance, and catalyst-substrate interactions. Catalytic Transfer Hydrogenation (CTH) offers a valuable method for comparing the facial selectivity of reduction across different bicyclic frameworks.

A comparative study on the CTH of various cyclic and bicyclic ketones using secondary alcohols as hydrogen donors and metal oxides as catalysts reveals significant differences in diastereoselectivity.[2][3]. While specific data for this compound is not detailed, the results for analogous systems like 2-norbornanone provide a strong basis for comparison. In the reduction of 2-norbornanone, heterogeneous catalysts can produce a substantial excess of the less thermodynamically stable endo alcohol, contrary to the equilibrium mixture which favors the exo product[2]. This highlights a kinetic preference for hydride delivery to the less sterically hindered exo face of the carbonyl.

Table 1: Comparison of Diastereoselectivity in Catalytic Transfer Hydrogenation of Bicyclic Ketones

KetoneCatalystH-DonorProduct Ratio (endo:exo or cis:trans)Thermodynamic EquilibriumReference
2-NorbornanoneZrO₂·nH₂O2-Propanol79:2121:79[2]
CamphorMgO2-Propanol59% exo, 41% endo (as isoborneol/borneol)Varies with conditions[2]
4-t-ButylcyclohexanoneMgO2-Octanol25:7522:78[2]

Data suggests that for a ketone like this compound, reduction would likely favor attack from the less hindered face, with the exact product ratio depending heavily on the chosen catalyst and reaction conditions.

G cluster_main cluster_path1 Pathway A (Exo Attack) cluster_path2 Pathway B (Endo Attack) ketone Bicyclic Ketone (e.g., this compound) product_A Endo Alcohol ketone->product_A k_exo product_B Exo Alcohol ketone->product_B k_endo hydride [H⁻] hydride->ketone

Figure 1. General pathways for the reduction of a bicyclic ketone.
Oxidative Reactions: The Baeyer-Villiger Rearrangement

The Baeyer-Villiger oxidation, which converts a ketone to an ester (or a lactone for cyclic ketones), is a powerful tool for synthetic chemistry and a classic example of a migratory insertion. The regioselectivity of this reaction—which C-C bond adjacent to the carbonyl migrates—is determined by the "migratory aptitude" of the substituent groups.

A Density Functional Theory (DFT) study on the Baeyer-Villiger reaction of Bicyclo[4.2.0]octan-7-one and Bicyclo[3.2.0]heptan-6-one with hydrogen peroxide provides detailed mechanistic insights[4]. The study found that the migration of the more substituted bridgehead carbon is both kinetically and thermodynamically favored over the migration of the methylene carbon. This preference is attributed to the ability of the more substituted carbon to better stabilize the partial positive charge in the transition state.

Table 2: Calculated Activation Energies (ΔG‡) for Baeyer-Villiger Oxidation of Bicyclo[n.2.0]alkanones

ReactantMigrating GroupPathwayΔG‡ (kcal/mol)OutcomeReference
Bicyclo[4.2.0]octan-7-oneBridgehead C-CPath 123.33Favored[4]
Methylene C-CPath 226.54Disfavored[4]
Bicyclo[3.2.0]heptan-6-oneBridgehead C-CPath 323.95Favored[4]
Methylene C-CPath 426.69Disfavored[4]

For this compound, a similar preference for the migration of the bridgehead carbon (C6) over the methylene carbon (C8) is expected, leading to the formation of a specific lactone regioisomer.

baeyer_villiger start This compound + [O] criegee Criegee Intermediate start->criegee ts1 TS1 (Bridgehead Migration) criegee->ts1 Path A Lower ΔG‡ ts2 TS2 (Methylene Migration) criegee->ts2 Path B Higher ΔG‡ product1 Lactone A (Favored Product) ts1->product1 product2 Lactone B (Disfavored Product) ts2->product2

Figure 2. Competing pathways in the Baeyer-Villiger oxidation.
Skeletal Rearrangements

The rigid framework of bicyclic systems can undergo fascinating skeletal rearrangements under certain conditions, often to relieve ring strain. While this compound itself is relatively stable, its unsaturated analogue, Bicyclo[4.2.2]deca-2,4,7,9-tetraene, undergoes an oxidative skeletal rearrangement to form a Bicyclo[4.3.1]decatriene system when treated with m-chloroperbenzoic acid[5]. This reaction is proposed to proceed through a bis-homotropylium cation intermediate, demonstrating the potential for complex cationic rearrangements within this bicyclic family.

This suggests that under strong acid conditions, the protonated form of this compound could potentially undergo a Wagner-Meerwein type rearrangement, leading to ring expansion or contraction, similar to those well-documented in norbornyl systems[6].

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Catalytic Transfer Hydrogenation

This protocol is adapted from the methodology used for the CTH of various cyclic and bicyclic ketones[2][3].

  • Catalyst Preparation: The metal oxide catalyst (e.g., MgO, ZrO₂) is activated by calcination at a specified temperature (e.g., 873 K) for several hours.

  • Reaction Setup: A mixture of the bicyclic ketone (1 mmol), the hydrogen donor (e.g., 2-octanol, 10 mL), and the activated catalyst (0.2 g) is placed in a sealed reaction vessel equipped with a magnetic stirrer.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 433 K) and stirred vigorously. The progress of the reaction is monitored by taking aliquots at regular intervals.

  • Workup and Analysis: After the reaction is complete (or has reached equilibrium), the mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then analyzed by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the ketone and the diastereomeric ratio of the resulting alcohols.

Figure 3. Experimental workflow for Catalytic Transfer Hydrogenation.
Protocol 2: Computational DFT Study of Baeyer-Villiger Reaction

This protocol outlines the general computational methodology used to study the regioselectivity of the Baeyer-Villiger reaction[4].

  • Software: All calculations are performed using a quantum chemistry software package like Gaussian.

  • Method and Basis Set: The geometries of reactants, transition states, intermediates, and products are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Transition State Search: Transition state (TS) geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Each located TS is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a continuum model (e.g., PCM).

  • Thermodynamic Analysis: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energies (G) of all species at a standard temperature and pressure.

  • Reaction Profile: The Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) are calculated from the absolute Gibbs free energies to construct the reaction energy profile and compare the feasibility of competing pathways.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[4.2.2]decan-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Bicyclo[4.2.2]decan-7-one, a specialized bicyclic ketone used in complex organic synthesis.

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document emphasizes a safety-first approach, outlining the necessary steps to be taken when detailed disposal information is not readily accessible. The procedures provided are based on general best practices for handling laboratory chemicals of unknown or uncertain toxicity.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited in the public domain, structurally related compounds, such as other bicyclic ketones, may exhibit properties of skin and eye irritants, and may cause respiratory tract irritation. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedure

In the absence of a specific Safety Data Sheet (SDS), the following step-by-step procedure should be followed to ensure the safe and compliant disposal of this compound.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office is the definitive resource for chemical waste disposal procedures at your institution. They will have knowledge of local, state, and federal regulations and can provide specific guidance for this compound.

  • Do Not Dispose of Down the Drain or in General Waste: As a synthetic organic compound, this compound should never be disposed of in the sanitary sewer or regular trash.

  • Properly Label the Waste Container: Use a designated hazardous waste container. The label should clearly state:

    • The full chemical name: "this compound"

    • The CAS Number (if known).

    • The words "Hazardous Waste".

    • An indication of the potential hazards (e.g., "Irritant," "Handle with Caution").

    • The approximate quantity of the waste.

  • Segregate the Waste: Store the waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure it is segregated from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.

  • Arrange for Professional Disposal: Your institution's EHS office will have established procedures for the collection and disposal of chemical waste by a licensed hazardous waste management company.

Quantitative Data Summary

While a comprehensive set of quantitative data for this compound is not available, the following table summarizes known information for the compound and provides context with a related, though different, chemical for which some data exists. This is for informational purposes only and should not be used to infer the full hazard profile of this compound.

PropertyThis compoundBicyclo[4.4.0]decan-1-one (for comparison)
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.23 g/mol 152.23 g/mol
GHS Hazard Statements Not availableH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Temperature 2-8°CNot specified

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, particularly when a Safety Data Sheet is not immediately available.

Chemical_Disposal_Workflow start Start: Chemical Waste for Disposal sds_check Is the Safety Data Sheet (SDS) readily available? start->sds_check sds_yes Yes sds_check->sds_yes Yes sds_no No sds_check->sds_no No follow_sds Follow the specific disposal instructions in Section 13 of the SDS. sds_yes->follow_sds contact_ehs Contact your institution's Environmental Health and Safety (EHS) Office. sds_no->contact_ehs label_waste Properly label the hazardous waste container. follow_sds->label_waste provide_info Provide EHS with all known information: - Chemical Name - CAS Number (if available) - Quantity - Any known hazards contact_ehs->provide_info follow_ehs_guidance Follow the specific guidance provided by EHS for disposal. provide_info->follow_ehs_guidance follow_ehs_guidance->label_waste segregate_waste Segregate and store the waste in a designated accumulation area. label_waste->segregate_waste professional_disposal Arrange for pickup by a licensed hazardous waste contractor via EHS. segregate_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Figure 1. Decision-making workflow for chemical disposal.

By adhering to these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.

References

Personal protective equipment for handling Bicyclo[4.2.2]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bicyclo[4.2.2]decan-7-one (CAS No: 38440-58-3) was located. The following safety and handling information is based on data for structurally similar bicyclo compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.Protects eyes from potential splashes or airborne particles of the compound.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.Prevents direct skin contact with the chemical.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or where there is a significant risk of splashing, consider additional protective clothing.Minimizes the risk of accidental skin exposure.[2][3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.Protects the respiratory system from inhalation of harmful particles.

Operational Plan for Handling

Proper handling procedures are critical to maintaining a safe laboratory environment. This section outlines the step-by-step guidance for the safe use of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling the compound.

  • Avoid eating, drinking, or smoking in the work area.

3. Storage:

  • Store in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8°C.[4]

  • Keep the container tightly closed to prevent contamination and potential reactions.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4. Spill and Leak Procedures:

  • In case of a spill, evacuate the area.

  • Wear the appropriate personal protective equipment as outlined above.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

  • Prevent the spilled material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not dispose of it down the drain.

  • Container Disposal: Empty containers may retain product residue. Handle empty containers with the same precautions as the product itself. Dispose of containers in accordance with local, state, and federal regulations.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon After Experiment disp_waste Collect Waste in Labeled Container handle_exp->disp_waste Generate Waste cleanup_store Store Compound in a Cool, Dry Place (2-8°C) cleanup_decon->cleanup_store cleanup_store->prep_risk For Future Use disp_contact Contact Licensed Waste Disposal Service disp_waste->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.